Tropisetron-d5
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
289.38 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,4,5,6,7-pentadeuterio-1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13?/i2D,3D,4D,5D,10D |
InChI Key |
ZNRGQMMCGHDTEI-ITMNBEROSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C(=O)OC3C[C@H]4CC[C@@H](C3)N4C)[2H])[2H] |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Foundational & Exploratory
What is Tropisetron-d5 and its chemical structure?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Tropisetron-d5, a deuterated analog of the potent and selective 5-HT3 receptor antagonist, Tropisetron. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, structure, and its critical role in bioanalytical applications.
Introduction to this compound
This compound is a stable, isotopically labeled form of Tropisetron, where five hydrogen atoms on the indole ring have been replaced with deuterium.[1] This labeling makes it an ideal internal standard for the quantification of Tropisetron in biological matrices using mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2] The parent compound, Tropisetron, is a selective antagonist of the serotonin 5-HT3 receptor and is primarily used as an antiemetic to manage nausea and vomiting, particularly those induced by chemotherapy.[3][4]
Chemical Structure and Properties
The core structure of this compound is identical to that of Tropisetron, featuring an indole-3-carboxylic acid esterified with tropine. The key difference is the substitution of five hydrogen atoms with deuterium on the benzene moiety of the indole ring.
Chemical Structure of Tropisetron:
![]()
Chemical Structure of this compound:
The deuterated positions on the indole ring of this compound are at positions 4, 5, 6, and 7, in addition to one on the indole nitrogen.
A summary of the key quantitative data for this compound and its parent compound, Tropisetron, is presented in the table below for easy comparison.
| Property | This compound | Tropisetron |
| Molecular Formula | C₁₇H₁₅D₅N₂O₂[2] | C₁₇H₂₀N₂O₂[5] |
| Molecular Weight | 289.4 g/mol [2] | 284.35 g/mol [5] |
| CAS Number | 1220284-86-5[2] | 89565-68-4[5] |
| Purity | ≥99% deuterated forms (d₁-d₅)[2] | Not Applicable |
| Physical Form | Solid[2] | Crystalline solid[6] |
| Solubility | Slightly soluble in DMSO and Methanol[2] | Soluble in water (as hydrochloride salt)[4] |
| Melting Point | Not specified | 201-202°C[6] |
Application in Bioanalytical Methods: Experimental Protocol
This compound is primarily utilized as an internal standard in the quantitative analysis of Tropisetron in biological samples. The following is a representative experimental protocol for the determination of Tropisetron in human plasma by LC-MS/MS, adapted from established methodologies.[1]
Objective: To accurately quantify the concentration of Tropisetron in human plasma samples.
Materials:
-
Human plasma samples
-
Tropisetron analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction reagents
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Tropisetron and this compound in methanol.
-
Prepare calibration standards by spiking known concentrations of Tropisetron stock solution into blank human plasma.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation and Extraction):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient elution: A suitable gradient to separate Tropisetron from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
Tropisetron: m/z 285.2 → 124.1 (example transition)
-
This compound: m/z 290.2 → 129.1 (example transition)
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Tropisetron and this compound for each sample.
-
Calculate the peak area ratio of Tropisetron to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a linear regression model.
-
Determine the concentration of Tropisetron in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of Tropisetron in a biological sample using this compound as an internal standard.
Caption: Bioanalytical workflow for Tropisetron quantification.
Signaling Pathway of Tropisetron
Tropisetron exerts its pharmacological effects primarily through the antagonism of the 5-HT3 receptor. The following diagram illustrates this signaling pathway.
References
- 1. Determination of tropisetron in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Determination of tropisetron in human plasma by high performance liquid chromatographic method with UV detection and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tropisetron hydrochloride | 5-HT3 Receptors | Tocris Bioscience [tocris.com]
- 5. Tropisetron | C17H20N2O2 | CID 656665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tropisetron | 89565-68-4 [chemicalbook.com]
Tropisetron-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Tropisetron-d5 when utilized as an internal standard in quantitative bioanalysis. We will delve into the principles of isotopic labeling, detail its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and provide comprehensive experimental protocols and data to support its effective implementation in a research and drug development setting.
The Foundational Role of Internal Standards in Bioanalysis
In the quantitative analysis of drugs and their metabolites in biological matrices, achieving accuracy and precision is paramount. The inherent variability in sample preparation and instrumental analysis can lead to significant errors. Internal standards (IS) are crucial for mitigating these variables. An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest but is distinguishable by the analytical instrument.
This compound, a deuterated analog of tropisetron, serves as an exemplary internal standard. The substitution of five hydrogen atoms with deuterium atoms results in a molecule that is chemically almost identical to tropisetron but has a distinct mass-to-charge ratio (m/z). This subtle yet significant difference is the cornerstone of its function.
Mechanism of Action: The Principle of Isotopic Dilution
The mechanism of action of this compound as an internal standard is rooted in the principle of isotopic dilution mass spectrometry. This technique relies on the addition of a known quantity of an isotopically labeled standard to a sample containing the unlabeled analyte.
The core premise is that during the entire analytical workflow—from sample extraction and handling to chromatographic separation and ionization in the mass spectrometer—any loss or variation experienced by the analyte (tropisetron) will be mirrored by the internal standard (this compound) to the same extent.
Because tropisetron and this compound have nearly identical physicochemical properties, they will:
-
Co-elute during liquid chromatography, meaning they have the same retention time.
-
Experience similar extraction recovery from the biological matrix.
-
Undergo comparable ionization efficiency in the mass spectrometer source.
-
Be subject to the same degree of matrix effects , which are the suppression or enhancement of ionization caused by other components in the sample.
By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the initial concentration of the analyte can be accurately determined, as this ratio remains constant despite any variations in the analytical process.
Tropisetron's Pharmacological Mechanism of Action: A Brief Overview
While the focus of this guide is on this compound as an internal standard, a foundational understanding of tropisetron's pharmacological action is beneficial. Tropisetron is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] It exerts its antiemetic effects by competitively blocking serotonin from binding to 5-HT3 receptors, both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[1][2] This blockade prevents the nausea and vomiting reflexes often induced by chemotherapy and radiotherapy.
The following diagram illustrates the signaling pathway of tropisetron's antiemetic action.
Experimental Protocol: Quantification of Tropisetron in Human Plasma using this compound
This section provides a detailed methodology for the quantification of tropisetron in human plasma using this compound as an internal standard via LC-MS/MS.
Materials and Reagents
-
Tropisetron reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant)
Sample Preparation
A liquid-liquid extraction (LLE) method is commonly employed for the extraction of tropisetron from plasma.
-
Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., at a concentration of 100 ng/mL in methanol) to each plasma sample.
-
Alkalinization: Add 50 µL of 0.1 M sodium hydroxide to each tube and vortex briefly.
-
Extraction: Add 600 µL of an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 2:1 v/v).
-
Vortexing and Centrifugation: Vortex the tubes for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
The following diagram illustrates the sample preparation workflow.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the typical instrumental parameters for the analysis of tropisetron and this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| Dwell Time | 200 ms |
Multiple Reaction Monitoring (MRM) Transitions
The core of the quantitative analysis lies in the selection of specific precursor-to-product ion transitions for both the analyte and the internal standard.
Table 3: MRM Transitions for Tropisetron and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tropisetron | 285.2 | 143.1 | 35 |
| This compound | 290.2 | 143.1 | 35 |
The following diagram illustrates the logical relationship in using this compound as an internal standard for tropisetron quantification.
Data Presentation and Interpretation
Calibration Curve and Linearity
A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of tropisetron and a constant concentration of this compound. The peak area ratio of tropisetron to this compound is plotted against the concentration of tropisetron. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.
Table 4: Example Calibration Curve Data
| Tropisetron Conc. (ng/mL) | Peak Area (Tropisetron) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 5,230 | 1,015,000 | 0.00515 |
| 0.5 | 26,100 | 1,021,000 | 0.02556 |
| 2.5 | 132,500 | 1,018,000 | 0.13016 |
| 10 | 535,000 | 1,025,000 | 0.52195 |
| 50 | 2,680,000 | 1,010,000 | 2.65347 |
| 100 | 5,410,000 | 1,012,000 | 5.34585 |
Precision and Accuracy
The precision of the method is determined by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day precision) and on different days (inter-day precision). Accuracy is a measure of how close the determined concentration is to the true concentration.
Table 5: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 6.8 | 102.5 | 8.2 | 101.3 |
| Low | 0.3 | 5.1 | 98.7 | 6.5 | 99.1 |
| Medium | 40 | 4.5 | 101.2 | 5.3 | 100.5 |
| High | 80 | 3.9 | 99.8 | 4.8 | 100.2 |
Conclusion
This compound serves as an ideal internal standard for the quantitative bioanalysis of tropisetron. Its mechanism of action, based on the principle of isotopic dilution, effectively compensates for variations inherent in the analytical process, thereby ensuring the accuracy, precision, and reliability of the obtained results. The detailed experimental protocol and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The use of a deuterated internal standard like this compound is a critical component of high-quality bioanalytical method development and validation, ultimately contributing to the generation of reliable pharmacokinetic and toxicokinetic data.
References
Synthesis and Isotopic Labeling of Tropisetron-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Tropisetron-d5. Tropisetron, a potent and selective 5-HT3 receptor antagonist, is primarily utilized in the management of chemotherapy-induced and postoperative nausea and vomiting. The deuterated analog, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.
This document details the synthetic pathway, including the crucial isotopic labeling step, and provides structured data and experimental protocols.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a multi-step process, beginning with the deuteration of a suitable indole precursor, followed by conversion to an activated species, and concluding with the esterification with tropine. The key challenge lies in the efficient and regioselective incorporation of five deuterium atoms onto the indole ring.
Experimental Protocols
Synthesis of 1H-indole-2,4,5,6,7-d5-3-carboxylic acid (Deuterated Precursor)
The foundational step is the isotopic labeling of the indole moiety. A practical approach involves the acid-catalyzed hydrogen-deuterium exchange on indole-3-carboxylic acid.
Materials:
-
Indole-3-carboxylic acid
-
Deuterated sulfuric acid (D₂SO₄, 20 wt% in D₂O)
-
Deuterated methanol (CD₃OD)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
A solution of indole-3-carboxylic acid in deuterated methanol (CD₃OD) is prepared in a sealed reaction vessel.
-
Deuterated sulfuric acid (D₂SO₄) is carefully added to the solution to catalyze the hydrogen-deuterium exchange.
-
The reaction mixture is heated to 60-90°C and stirred for an extended period (typically 24-48 hours) to ensure maximum deuterium incorporation. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals of the indole ring.
-
Upon completion, the reaction mixture is cooled to room temperature and slowly neutralized by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield 1H-indole-2,4,5,6,7-d5-3-carboxylic acid.
Synthesis of 1H-indole-2,4,5,6,7-d5-3-carbonyl chloride
The deuterated carboxylic acid is then converted to its more reactive acid chloride derivative.
Materials:
-
1H-indole-2,4,5,6,7-d5-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
The deuterated indole-3-carboxylic acid is suspended in anhydrous dichloromethane.
-
A catalytic amount of DMF is added to the suspension.
-
Thionyl chloride or oxalyl chloride is added dropwise to the stirred suspension at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material on TLC).
-
The solvent and excess reagent are removed under reduced pressure to yield the crude 1H-indole-2,4,5,6,7-d5-3-carbonyl chloride, which is typically used in the next step without further purification.
Synthesis of this compound
The final step involves the esterification of the deuterated indole-3-carbonyl chloride with tropine.
Materials:
-
1H-indole-2,4,5,6,7-d5-3-carbonyl chloride
-
Tropine (endo-8-methyl-8-azabicyclo[3.2.1]octan-3-ol)
-
Anhydrous tetrahydrofuran (THF)
-
A suitable base (e.g., Butyllithium, Sodium Hydride, or Sodium Carbonate)
Procedure:
-
Tropine is dissolved in anhydrous THF.
-
A strong base, such as butyllithium or sodium hydride, is added to the tropine solution at 0°C to form the corresponding alkoxide. Alternatively, a weaker base like sodium carbonate can be used.
-
A solution of the crude 1H-indole-2,4,5,6,7-d5-3-carbonyl chloride in anhydrous THF is added dropwise to the tropine alkoxide solution at 0°C.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude this compound is purified by column chromatography on silica gel to afford the final product.
Data Presentation
Table 1: Key Intermediates and Final Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |
| 1H-indole-2,4,5,6,7-d5-3-carboxylic acid | C₉H₂D₅NO₂ | 166.20 | N/A | Deuterated precursor |
| 1H-indole-2,4,5,6,7-d5-3-carbonyl chloride | C₉HD₅ClNO | 184.64 | N/A | Activated intermediate |
| This compound | C₁₇H₁₅D₅N₂O₂ | 289.40 | 1220284-86-5 | Final isotopically labeled product[1] |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purification Method |
| Deuteration of Indole-3-carboxylic acid | D₂SO₄, CD₃OD | CD₃OD | 60-90 | 24-48 | >90 | Extraction and drying |
| Formation of Indole-d5-3-carbonyl chloride | Thionyl chloride or Oxalyl chloride | DCM | 0 to RT | 2-4 | >95 (crude) | Used without purification |
| Esterification to this compound | Tropine, Butyllithium or NaH | THF | 0 to RT | 4-8 | 60-80 | Column chromatography |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Characterization of this compound
The successful synthesis and isotopic purity of this compound are confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight of this compound (C₁₇H₁₅D₅N₂O₂), which is expected to be approximately 289.40 g/mol . The isotopic distribution pattern will clearly show the incorporation of five deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a significant reduction or absence of signals corresponding to the aromatic protons at positions 2, 4, 5, 6, and 7 of the indole ring, confirming successful deuteration. The signals for the tropane ring protons and the N-methyl group will remain.
-
¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the carbon atoms of the Tropisetron skeleton. The signals for the deuterated carbon atoms of the indole ring may appear as multiplets due to C-D coupling.
-
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium signals and confirm their positions on the indole ring.
-
Conclusion
The synthesis of this compound is a critical process for enabling advanced clinical and preclinical research. The described methodology, involving a robust deuteration of the indole precursor followed by a standard esterification, provides a reliable pathway to obtain this essential internal standard. Careful execution of the experimental protocols and thorough analytical characterization are paramount to ensure the quality and isotopic purity of the final product.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Tropisetron-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Tropisetron-d5, an isotopically labeled version of the potent and selective 5-HT3 receptor antagonist, Tropisetron. This document is intended to serve as a vital resource for professionals engaged in research and development, offering detailed data, experimental methodologies, and visual representations of key biological pathways.
Core Physical and Chemical Data
This compound is primarily utilized as an internal standard for the quantification of Tropisetron in various biological matrices using mass spectrometry-based assays.[1] Its physical and chemical characteristics are crucial for method development, validation, and interpretation of experimental results. The following table summarizes the key quantitative data for this compound, with data for its non-deuterated counterpart, Tropisetron, provided for comparative analysis.
| Property | This compound | Tropisetron |
| Molecular Formula | C₁₇H₁₅D₅N₂O₂[1][2] | C₁₇H₂₀N₂O₂[3][4][5] |
| Molecular Weight | 289.38 g/mol [2] | 284.35 g/mol [4] |
| Formal Name | 1H-indole-2,4,5,6,7-d₅-3-carboxylic acid, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester[1] | 1H-Indole-3-carboxylic acid (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester[4] |
| CAS Number | 1220284-86-5[1] | 89565-68-4[4][5] |
| Appearance/Formulation | A solid[1] | Crystalline solid[6][7] |
| Melting Point | Not explicitly specified | 201-202 °C[4][5][7][8] |
| Solubility | Slightly soluble in DMSO and Methanol[1] | Tropisetron HCl: Soluble in water (46 mg/mL) and DMSO (64 mg/mL); Insoluble in Ethanol[9] |
| Purity | ≥99% deuterated forms (d₁-d₅)[1] | ≥98% (for Tropisetron HCl)[6] |
| Storage Temperature | Not explicitly specified | -20°C (for Tropisetron HCl)[6] |
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to scientific research. Below are detailed methodologies for the analysis of Tropisetron, which are directly applicable to this compound, particularly in its role as an internal standard.
High-Performance Liquid Chromatography (HPLC) for Quantification
A validated HPLC method has been established for the simultaneous quantification of five 5-HT₃ receptor antagonists, including Tropisetron.[10] This method can be adapted for assays involving this compound.
-
Instrumentation: High-Performance Liquid Chromatography system with UV detection.
-
Stationary Phase: C18 column (150 mm × 4.6 mm, 5.0 μm).[10]
-
Mobile Phase: A mixture of acetonitrile and 0.05 mol·L⁻¹ potassium dihydrogen phosphate (pH 4.0) in a 25:75 ratio.[10]
-
Flow Rate: 1.0 mL·min⁻¹.[10]
-
Detection: UV detection at a wavelength of 285 nm for Tropisetron.[10]
-
Method Validation: The method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, stability, accuracy, limit of detection, and robustness.[10]
Gas Chromatography (GC) for Impurity Profiling
Gas chromatography is employed for the detection of impurities, such as α-tropine, in Tropisetron hydrochloride injections.
-
Instrumentation: Gas chromatograph with a hydrogen flame ionization detector (FID).[11]
-
Sample Preparation: The Tropisetron hydrochloride injection is evaporated to dryness on a water bath, and the residue is dissolved in methanol to a concentration of 1-10 mg/mL.[11]
-
Carrier Gas: Nitrogen (N₂).[11]
-
Flow Rate: 1.5 mL/min.[11]
-
Injector Temperature: 200 °C.[11]
-
Detector Temperature: 250 °C.[11]
-
Oven Temperature Program: Initial temperature of 120 °C held for 2 minutes, then ramped up to 200 °C at a rate of 15 °C per minute, and held at 200 °C for 5 minutes.[11]
-
Injection Volume: 1 µL.[11]
Visualization of Signaling Pathways and Workflows
Understanding the mechanism of action and experimental procedures is enhanced through visual representation. The following diagrams, created using the DOT language, illustrate key pathways and workflows related to Tropisetron.
Caption: Workflow for the quantification of Tropisetron using this compound as an internal standard.
Caption: Tropisetron's primary mechanism as a 5-HT3 receptor antagonist.
Caption: Tropisetron's inhibition of the calcineurin pathway in T-cell activation.
Signaling Pathways and Mechanism of Action
Tropisetron exhibits a dual mechanism of action, which is central to its therapeutic effects and areas of research.
5-HT3 Receptor Antagonism
The primary and most well-understood mechanism of Tropisetron is its role as a potent and selective antagonist of the serotonin 5-HT₃ receptor.[12][13] It competitively blocks the action of serotonin at these receptors, both peripherally on vagus nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[13] This blockade is the basis for its antiemetic properties, effectively preventing nausea and vomiting induced by chemotherapy and radiotherapy.[14]
α7-Nicotinic Acetylcholine Receptor Agonism
In addition to its effects on serotonin receptors, Tropisetron also functions as a partial agonist of the α7-nicotinic acetylcholine receptor (α7 nAChR).[8][15] This interaction is being investigated for its potential neuroprotective effects.[9] For instance, Tropisetron has been shown to protect retinal ganglion cells from glutamate-induced excitotoxicity, an effect mediated by the activation of α7 nAChRs.[9]
Immunosuppressive Effects via Calcineurin Pathway Inhibition
Research has revealed that Tropisetron possesses anti-inflammatory and immunosuppressive properties that appear to be independent of its 5-HT₃ receptor antagonism.[16] Tropisetron is a potent inhibitor of T-cell activation.[9][16] It achieves this by targeting and inhibiting calcineurin, a key phosphatase in the T-cell activation cascade.[16] By inhibiting calcineurin, Tropisetron prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[16] This, in turn, suppresses the transcription of interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and the immune response.[9][16] This mechanism also affects the activation of other transcription factors like NF-κB and AP-1.[8][16][17] These findings suggest a potential therapeutic role for Tropisetron in managing inflammatory diseases.[16]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. tropisetron [drugcentral.org]
- 4. Tropisetron [drugfuture.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Tropisetron | 89565-68-4 [chemicalbook.com]
- 8. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN110161149B - Method for detecting impurity a-tropine in tropisetron hydrochloride injection - Google Patents [patents.google.com]
- 12. mims.com [mims.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Tropisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Tropisetron - Wikipedia [en.wikipedia.org]
- 16. The 5-HT3 receptor antagonist tropisetron inhibits T cell activation by targeting the calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
Tropisetron-d5: A Technical Guide to Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential analytical methodologies and data interpretation required for the Certificate of Analysis (CoA) and purity assessment of Tropisetron-d5. This compound, a deuterated analog of Tropisetron, is a critical tool in pharmacokinetic studies and other research applications, demanding rigorous quality control to ensure data integrity.
Certificate of Analysis (CoA): Data Presentation
A Certificate of Analysis for this compound serves as a formal document attesting to its quality and purity. The quantitative data is typically summarized in a clear and structured format for easy interpretation and comparison.
Table 1: Representative Certificate of Analysis for this compound
| Test Parameter | Specification | Result | Method Reference |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identification | |||
| 1H-NMR | Conforms to structure | Conforms | In-house |
| Mass Spectrum | Conforms to structure | Conforms | In-house |
| HPLC Retention Time | Matches reference standard | Conforms | In-house HPLC Method |
| Purity | |||
| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% | In-house HPLC Method |
| Isotopic Purity (MS) | ≥ 99% deuterated forms (d1-d5) | Conforms | In-house MS Method |
| Deuteration Pattern | Consistent with d5 labeling | Conforms | Mass Spectrometry |
| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |
| Water Content | ≤ 1.0% | 0.2% | Karl Fischer Titration |
| Assay (by qNMR) | 98.0% - 102.0% | 99.8% | In-house qNMR Method |
Experimental Protocols
Detailed and validated experimental protocols are fundamental to ensuring the accuracy and reliability of the purity assessment.
Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating this compound from its potential impurities and degradation products.
Protocol:
-
Chromatographic System: A validated HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 4.0) and an organic solvent (e.g., acetonitrile). A typical mobile phase composition could be acetonitrile and water in an 80:20 v/v ratio containing 0.2% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Procedure: Inject the sample and a validated reference standard solution. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Isotopic Purity Assessment by Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the isotopic enrichment and distribution in this compound.
Protocol:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable inlet system (e.g., direct infusion or LC).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to encompass the molecular ions of unlabeled Tropisetron and its deuterated isotopologues (d1 through d5).
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Data Analysis:
-
Determine the theoretical m/z values for the protonated molecular ions ([M+H]+) of unlabeled Tropisetron and Tropisetron-d1, -d2, -d3, -d4, and -d5.
-
Extract the ion chromatograms or measure the ion intensities for each of these m/z values from the acquired mass spectrum.
-
Calculate the percentage of each isotopologue relative to the sum of all Tropisetron-related molecular ion intensities.
-
The isotopic purity is typically reported as the percentage of the desired deuterated species (d5) and the sum of all deuterated species.
-
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for both qualitative identification and quantitative purity assessment (qNMR).
Protocol for Identification (¹H-NMR and ¹³C-NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra.
-
Data Analysis: Compare the obtained spectra with the known spectra of unlabeled Tropisetron, accounting for the absence of signals corresponding to the deuterated positions.
Protocol for Quantitative Purity Assessment (qNMR):
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into an NMR tube and dissolve in a known volume of a suitable deuterated solvent.
-
Data Acquisition: Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Analysis:
-
Integrate a well-resolved, non-exchangeable proton signal of this compound and a signal from the internal standard.
-
Calculate the molar ratio of this compound to the internal standard.
-
Determine the purity of this compound based on the known purity and mass of the internal standard.
-
Mandatory Visualizations
Signaling Pathway of Tropisetron
Tropisetron primarily acts as a competitive antagonist at the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel. Blockade of this receptor in the central nervous system (chemoreceptor trigger zone) and peripherally (vagal nerve terminals in the GI tract) underlies its antiemetic effects. Tropisetron has also been shown to interact with other receptors, such as the α7 nicotinic acetylcholine receptor, and to modulate downstream signaling pathways including the calcineurin pathway, which may contribute to its anti-inflammatory and immunomodulatory effects.[2][3][4][5]
Caption: Tropisetron's primary mechanism and alternative signaling pathways.
Experimental Workflow for Purity Assessment
A logical workflow ensures that all aspects of purity are systematically evaluated.
References
- 1. Determination of tropisetron in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT3 receptor antagonist tropisetron inhibits T cell activation by targeting the calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Tropisetron-d5: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Availability, Analytical Applications, and Associated Signaling Pathways
This technical guide provides a comprehensive overview of Tropisetron-d5, a deuterated analog of the potent and selective 5-HT3 receptor antagonist, Tropisetron. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its commercial suppliers, analytical applications, and the key signaling pathways influenced by its non-deuterated counterpart.
Commercial Suppliers and Availability
This compound is available from several commercial suppliers specializing in research chemicals and analytical standards. The following table summarizes the available quantitative data from prominent suppliers to facilitate easy comparison.
| Supplier | Catalog Number | Available Quantities | Purity | CAS Number |
| MedChemExpress | HY-B0072S | 1 mg, 5 mg, 10 mg | >98% | 1220284-86-5 |
| Cayman Chemical | 30736 | 2.5 mg | ≥98% (Tropisetron), ≥99% deuterated forms (d1-d5) | 1220284-86-5 |
| LGC Standards (TRC) | T892702 | 2.5 mg, 25 mg | Not specified | 1220284-86-5 |
| Forenap | TRC-T892702-25MG | 25 mg | Not specified | Not specified |
| Nordic Biosite | HY-B0072S-1 | Not specified | Not specified | Not specified |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocols: Application as an Internal Standard in Mass Spectrometry
This compound is primarily utilized as an internal standard for the quantification of Tropisetron in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The stable isotope-labeled internal standard co-elutes with the analyte but is distinguishable by its higher mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.
A Representative LC-MS/MS Protocol for Tropisetron Quantification
This protocol is based on a validated method for the determination of Tropisetron in human plasma.[2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add a known concentration of this compound solution (as internal standard).
-
Alkalize the plasma sample with an appropriate buffer (e.g., sodium carbonate).
-
Perform liquid-liquid extraction using a suitable organic solvent mixture (e.g., diethyl ether-dichloromethane).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with formic acid or ammonium acetate). The gradient or isocratic elution profile should be optimized to achieve good separation of Tropisetron and this compound from matrix components.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for Tropisetron.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tropisetron: The precursor ion (Q1) will be the protonated molecule [M+H]+, and the product ion (Q3) will be a characteristic fragment. These transitions need to be determined by infusing a standard solution of Tropisetron into the mass spectrometer.
-
This compound: The precursor ion (Q1) will be the protonated deuterated molecule [M+D]+, and the product ion (Q3) will be a corresponding characteristic fragment.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition should be optimized to maximize signal intensity.
4. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
-
The concentration of Tropisetron in the unknown samples is then determined from this calibration curve.
Signaling Pathways
Tropisetron exerts its pharmacological effects primarily through its interaction with two distinct receptor systems: the 5-hydroxytryptamine type 3 (5-HT3) receptor and the alpha-7 nicotinic acetylcholine receptor (α7nAChR).
1. 5-HT3 Receptor Antagonism
Tropisetron is a potent and selective antagonist of the 5-HT3 receptor.[3] These receptors are ligand-gated ion channels predominantly located on peripheral and central neurons. In the context of chemotherapy-induced nausea and vomiting, serotonin released from enterochromaffin cells in the gut activates 5-HT3 receptors on vagal afferent nerves, which in turn stimulates the chemoreceptor trigger zone and the vomiting center in the brainstem. By blocking these receptors, Tropisetron effectively mitigates this emetic reflex.
Beyond its antiemetic effects, antagonism of 5-HT3 receptors has been shown to modulate inflammatory responses. For instance, Tropisetron can inhibit the activation of p38 MAPK, a key kinase involved in the post-transcriptional regulation of various pro-inflammatory cytokines.[4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Determination of tropisetron in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The anti-inflammatory effects of the 5-HT₃ receptor antagonist tropisetron are mediated by the inhibition of p38 MAPK activation in primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Tropisetron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropisetron is a potent and selective serotonin 5-HT3 receptor antagonist and a partial agonist of the α7-nicotinic acetylcholine receptor (α7-nAChR).[1][2] This dual mechanism of action underlies its clinical efficacy as an antiemetic, particularly in the management of chemotherapy-induced nausea and vomiting.[3] Beyond its established role in controlling emesis, emerging research has unveiled its potential immunomodulatory and neuroprotective properties. This technical guide provides an in-depth overview of the pharmacological profile of Tropisetron, presenting quantitative data in structured tables, detailing experimental methodologies for key assays, and illustrating relevant signaling pathways and workflows through diagrams.
Mechanism of Action
Tropisetron's primary pharmacological effect is the competitive antagonism of 5-HT3 receptors. These ligand-gated ion channels are located on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[3] By blocking the binding of serotonin to these receptors, Tropisetron effectively suppresses the emetic reflex.
Simultaneously, Tropisetron acts as a partial agonist at α7-nicotinic acetylcholine receptors, which are implicated in various cognitive and inflammatory processes.[1] This activity may contribute to some of its non-antiemetic effects.
Signaling Pathways
The binding of Tropisetron to its target receptors initiates distinct signaling cascades. As a 5-HT3 receptor antagonist, it blocks the depolarization of neurons mediated by serotonin. Its partial agonism at α7-nAChRs leads to the modulation of downstream signaling, including effects on inflammatory pathways.
References
Tropisetron-d5 safety data sheet and handling precautions.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety data, handling precautions, and experimental context for Tropisetron-d5. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound.
Compound Overview
This compound is a deuterated form of Tropisetron, a potent and selective antagonist of the serotonin 5-HT3 receptor and a partial agonist of the α7-nicotinic acetylcholine receptor.[1][2] Due to its structural similarity to the parent compound, this compound is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Tropisetron concentrations in biological matrices.[3]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 1H-indole-2,4,5,6,7-d5-3-carboxylic acid, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | [3] |
| CAS Number | 1220284-86-5 | [3] |
| Molecular Formula | C₁₇H₁₅D₅N₂O₂ | [4] |
| Molecular Weight | 289.38 g/mol | [4] |
| Appearance | Solid | [3] |
| Melting Point (Tropisetron) | 201-202°C (dichloromethane-ethyl acetate) | [5] |
| Solubility | DMSO: slightly soluble; Methanol: slightly soluble | [3] |
Safety Data and Hazard Information
The safety profile of this compound is considered favorable, with the available Safety Data Sheet (SDS) indicating that the substance is not classified as hazardous according to GHS criteria. However, it is crucial to handle all chemical substances with care in a laboratory setting. For a comprehensive safety assessment, it is prudent to also consider the hazard information for the parent compound, Tropisetron Hydrochloride, as deuteration is unlikely to significantly alter its primary physical and toxicological properties.
GHS Hazard Classification (Tropisetron Hydrochloride)
| Hazard Class | Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | |
| Specific target organ toxicity — repeated exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure | [6] |
Quantitative Toxicity Data (Tropisetron)
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 265 mg/kg | [1][7] |
| LD50 | Mouse | Oral | 487 mg/kg | [1] |
| LD50 | Rat | Intravenous | 31,400 µg/kg | [1] |
| LD50 | Mouse | Intravenous | 37,900 µg/kg | [1] |
Handling Precautions and Personal Protective Equipment (PPE)
Given the potential hazards associated with the parent compound, the following handling precautions are recommended for this compound.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Experimental Protocols
General Handling and Storage
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Spill Response: In case of a spill, avoid dust formation. Wear appropriate PPE and sweep up the material. Place in a suitable, closed container for disposal.
Use as an Internal Standard in LC-MS Analysis (Representative Protocol)
This compound is an ideal internal standard for the quantification of Tropisetron due to its similar chemical and physical properties and co-elution during chromatographic separation, while being distinguishable by its mass-to-charge ratio in mass spectrometry.
Objective: To quantify the concentration of Tropisetron in a biological matrix (e.g., plasma) using this compound as an internal standard.
Materials:
-
This compound
-
Tropisetron analytical standard
-
Biological matrix (e.g., human plasma)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
LC-MS system (e.g., triple quadrupole)
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of Tropisetron (e.g., 1 mg/mL) in methanol.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the Tropisetron stock solution with the biological matrix to prepare calibration standards at various concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To an aliquot of the plasma sample (e.g., 100 µL), calibration standard, or QC sample, add a fixed amount of the this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution).
-
Add a protein precipitating agent, such as acetonitrile (e.g., 300 µL).
-
Vortex the mixture vigorously for approximately 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of Tropisetron from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tropisetron: e.g., m/z 285.2 → 143.1
-
This compound: e.g., m/z 290.2 → 148.1
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Tropisetron to this compound against the concentration of the calibration standards.
-
Determine the concentration of Tropisetron in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Mechanism of Action
Tropisetron primarily exerts its effects through the modulation of two key receptor systems: the serotonin 5-HT3 receptor and the α7-nicotinic acetylcholine receptor.
5-HT3 Receptor Antagonism
Tropisetron is a potent antagonist of the 5-HT3 receptor, a ligand-gated ion channel. In the context of chemotherapy-induced nausea and vomiting, cytotoxic drugs cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the chemoreceptor trigger zone and the vomiting center in the brainstem, ultimately inducing emesis. Tropisetron blocks these receptors, thereby inhibiting the emetic reflex.[8][9]
α7-Nicotinic Acetylcholine Receptor Partial Agonism
In addition to its 5-HT3 receptor activity, Tropisetron acts as a partial agonist at the α7-nicotinic acetylcholine receptor (α7-nAChR). This interaction is being investigated for its potential therapeutic effects in various conditions, including inflammation and cognitive disorders. The α7-nAChR is a ligand-gated ion channel that, when activated, allows the influx of cations, leading to cell membrane depolarization and downstream signaling events.
Experimental Workflow: Quantification using this compound
The following diagram illustrates a typical workflow for the quantitative analysis of Tropisetron in a biological sample using this compound as an internal standard.
This guide provides a comprehensive overview of the safety, handling, and application of this compound for research and development purposes. Adherence to these guidelines will help ensure the safety of laboratory personnel and the integrity of experimental results. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and detailed information.
References
- 1. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. Tropisetron | 89565-68-4 [chemicalbook.com]
- 6. Tropisetron Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinPGx [clinpgx.org]
- 9. PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tropisetron as a 5-HT3 Receptor Antagonist: A Technical Guide
Executive Summary: Tropisetron is a potent and highly selective competitive antagonist of the serotonin 5-HT3 receptor, a ligand-gated ion channel. Its primary clinical application is the prevention of chemotherapy-induced nausea and vomiting (CINV). The mechanism of action involves the blockade of 5-HT3 receptors both in the peripheral nervous system, on vagal nerve terminals in the gastrointestinal tract, and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[1][2] By preventing the binding of serotonin, Tropisetron inhibits the depolarization of neurons that initiates the vomiting reflex. This guide provides an in-depth overview of its mechanism, pharmacological profile, key experimental evaluations, and therapeutic efficacy, intended for researchers and drug development professionals.
Introduction to 5-HT3 Receptors and Tropisetron
The 5-hydroxytryptamine type 3 (5-HT3) receptor is unique among serotonin receptors as it is a member of the Cys-loop superfamily of ligand-gated ion channels (LGICs), rather than a G-protein coupled receptor.[3] These receptors are pentameric structures that form a central ion-conducting pore.[3] Upon binding of serotonin, the channel opens, allowing a rapid influx of cations (primarily Na+, K+, and Ca2+), which leads to neuronal depolarization and excitation.[3][4] 5-HT3 receptors are densely located in the central and peripheral nervous systems, particularly in areas associated with the emetic reflex, such as the CTZ and vagal afferent nerves innervating the gastrointestinal tract.[4][5]
Tropisetron (also known as ICS 205-930) is an indole derivative developed as a highly selective antagonist for these receptors.[2][6] Its therapeutic effect is derived from its ability to competitively block the action of serotonin at these sites, thereby suppressing nausea and vomiting.[2] In addition to its primary antagonist activity at 5-HT3 receptors, Tropisetron also exhibits high-affinity partial agonism at the α7-nicotinic acetylcholine receptor (α7-nAChR).[7][8]
Mechanism of Action and Signaling Pathway
Tropisetron exerts its antiemetic effect through competitive antagonism at the 5-HT3 receptor.[9] During chemotherapy, cytotoxic agents can damage enterochromaffin cells in the GI tract, causing a massive release of serotonin. This released serotonin binds to 5-HT3 receptors on adjacent vagal afferent nerves, transmitting signals to the CTZ and the solitary tract nucleus in the brainstem, which coordinate the vomiting reflex.[1]
Tropisetron, administered prior to chemotherapy, occupies the 5-HT3 receptor binding sites, preventing serotonin from binding and activating the channel.[2] This blockade inhibits the initiation of the depolarizing signal, effectively interrupting the emetic pathway at its peripheral origin and its central relay.
The downstream signaling cascade of 5-HT3 receptor activation involves the influx of Ca2+, which acts as a second messenger. This increase in intracellular calcium can lead to the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can activate the ERK1/2 signaling pathway.[10] Tropisetron's blockade of the initial ion influx prevents these downstream events from occurring.
Pharmacological Profile
The pharmacological activity of Tropisetron is defined by its high binding affinity and potency at the 5-HT3 receptor, alongside its pharmacokinetic properties which determine its dosing and duration of action.
In Vitro Receptor Affinity and Potency
Quantitative analysis of Tropisetron's interaction with the 5-HT3 receptor demonstrates high affinity and potent functional inhibition. It also shows significant affinity for the α7-nicotinic receptor.
| Parameter | Receptor | Value | Reference |
| Ki (Inhibitor Constant) | 5-HT3 | 5.3 nM | [6] |
| α7-nAChR | 6.9 nM | [6] | |
| IC50 (Half-Maximal Inhibitory Conc.) | 5-HT3 | 70.1 ± 0.9 nM | [11] |
Pharmacokinetic Properties
Tropisetron is well-absorbed orally and is primarily metabolized by the hepatic cytochrome P450 enzyme CYP2D6.[9][12] This can lead to variability in its elimination half-life between extensive and poor metabolizers.[9]
| Parameter | Route | Value | Reference |
| Bioavailability | Oral | ~60% | [2][9][12] |
| Time to Peak (Tmax) | Oral | ~3 hours | [1][9] |
| Plasma Protein Binding | - | 71% | [9][13] |
| Volume of Distribution (Vd) | IV | 400 - 600 L | [2][9] |
| Elimination Half-life (T½) | Oral/IV | ~8 hours (Extensive Metabolizers) | [9] |
| Oral/IV | up to 45 hours (Poor Metabolizers) | [9] | |
| Metabolism | - | Hepatic (CYP2D6 hydroxylation) | [9][12] |
| Excretion | - | ~8% unchanged in urine, 70% as metabolites | [6][9] |
Key Experimental Protocols
The characterization of Tropisetron's binding affinity is typically performed using radioligand binding assays.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol outlines a competitive binding experiment to determine the affinity (Ki) of a test compound like Tropisetron for the 5-HT3 receptor.
Objective: To quantify the binding affinity of Tropisetron by measuring its ability to displace a specific radioligand from the 5-HT3 receptor.
Materials:
-
Biological Source: Membrane preparations from cells expressing 5-HT3 receptors (e.g., NG108-15 cells or brain tissue).
-
Radioligand: ³H-labeled 5-HT3 receptor antagonist (e.g., [³H]GR65630 or similar). ICS 205,930 (Tropisetron) itself can be used as the unlabeled reference compound.[14]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]
-
Test Compound: Tropisetron at various concentrations.
-
Non-specific Binding Control: High concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM Tropisetron).
-
Instrumentation: 96-well plate, filtration apparatus, liquid scintillation counter.
Protocol Steps:
-
Plate Setup: A 96-well plate is prepared with wells for total binding (radioligand + buffer), non-specific binding (radioligand + high concentration of unlabeled antagonist), and competitive binding (radioligand + varying concentrations of Tropisetron).
-
Reagent Addition:
-
Add assay buffer to all wells.
-
Add the appropriate concentration of Tropisetron or non-specific binding control to the designated wells.
-
Add the cell membrane preparation to all wells.
-
Initiate the binding reaction by adding the radioligand to all wells.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[14]
-
Termination & Filtration: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C), which traps the membrane-bound radioligand.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid. The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the Tropisetron concentration.
-
The IC50 value is determined from this curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Therapeutic Applications and Clinical Efficacy
Tropisetron is primarily indicated for the prevention of nausea and vomiting induced by cytotoxic chemotherapy.[13][15] Its efficacy is most pronounced in controlling acute emesis (within the first 24 hours post-chemotherapy).[15]
Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
Clinical trials have demonstrated that Tropisetron is an effective antiemetic. Its efficacy is comparable to other first-generation 5-HT3 antagonists such as ondansetron and granisetron.[15][16] The combination of Tropisetron with a corticosteroid like dexamethasone significantly enhances its antiemetic effect, particularly against highly emetogenic chemotherapy like cisplatin.[15]
| Study Population / Chemotherapy | Treatment | Efficacy Endpoint (Cycle 1, Day 1) | Response Rate | Reference |
| Cancer patients on high-dose cisplatin | Tropisetron 5mg IV | Satisfactory Vomiting Control | 69% | [17] |
| Complete Vomiting Control** | 47% | [17] | ||
| Satisfactory Nausea Control | 70% | [17] | ||
| Complete Nausea Control | 42% | [17] | ||
| Patients on cisplatin | Tropisetron + Dexamethasone | Complete Control of Nausea & Vomiting | 69 - 97% | [15] |
| Tropisetron Monotherapy | Complete Control of Nausea & Vomiting | 46 - 80% | [15] | |
| Satisfactory Control = 0-2 episodes; *Complete Control = 0 episodes |
Conclusion
Tropisetron is a well-characterized, potent, and selective 5-HT3 receptor antagonist that plays a crucial role in the management of chemotherapy-induced nausea and vomiting. Its mechanism of action is centered on the competitive blockade of ligand-gated ion channels in key peripheral and central pathways of the emetic reflex. With a well-defined pharmacological profile and proven clinical efficacy, Tropisetron remains a significant therapeutic agent for supportive care in oncology. Further research into its activity at α7-nicotinic receptors may reveal additional therapeutic applications.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 4. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 6. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tropisetron - Wikipedia [en.wikipedia.org]
- 14. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 15. Tropisetron: an update of its use in the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A narrative review of tropisetron and palonosetron for the control of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Tropisetron for the prevention of nausea and vomiting during chemotherapy: multicenter clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Bioanalytical Method for Tropisetron in Human Plasma using LC-MS/MS with Tropisetron-d5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of Tropisetron in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method utilizes Tropisetron-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A streamlined liquid-liquid extraction (LLE) procedure is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies in drug development. The method has been developed and validated over a clinically relevant concentration range and demonstrates excellent linearity, precision, and accuracy.
Introduction
Tropisetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2][3][4] Accurate determination of Tropisetron concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for a high-performance LC-MS/MS method for the determination of Tropisetron in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variability in extraction and injection volumes.[5]
Signaling Pathway of Tropisetron
Tropisetron exerts its antiemetic effects by competitively blocking 5-HT3 receptors located on vagus nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[1][3][6] The binding of serotonin (5-HT) to these receptors, released from enterochromaffin cells, initiates a signaling cascade that leads to the sensation of nausea and the vomiting reflex. By antagonizing these receptors, Tropisetron effectively inhibits this signaling pathway.[6]
Experimental Protocols
Materials and Reagents
-
Tropisetron reference standard (≥98% purity)
-
This compound internal standard (≥99% deuterated forms)[5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA as anticoagulant)
-
Diethyl ether (HPLC grade)
-
Dichloromethane (HPLC grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tropisetron and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Tropisetron stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 50 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Add 50 µL of the IS working solution (this compound, 50 ng/mL) to each tube (except for the blank).
-
Add 200 µL of plasma to the appropriately labeled tubes and vortex for 10 seconds.
-
To precipitate proteins and facilitate extraction, add 1 mL of a diethyl ether and dichloromethane mixture (2:1, v/v).
-
Vortex the tubes for 1 minute, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase and vortex for 30 seconds.
-
Transfer the reconstituted samples to HPLC vials for analysis.
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Methanol:Water (80:20, v/v) with 0.2% Formic Acid[7] |
| Flow Rate | 0.5 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 4.5 minutes[7] |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions | See Table below |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tropisetron | 285.2 | 167.1 | 25 |
| This compound | 290.2 | 172.1 | 25 |
Bioanalytical Workflow
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:
| Validation Parameter | Result |
| Linearity Range | 0.100 - 100 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL[7] |
| Intra-day Precision (%RSD) | < 6.0%[7] |
| Inter-day Precision (%RSD) | < 6.0%[7] |
| Intra-day Accuracy (%RE) | -0.5% to 0.2%[7] |
| Inter-day Accuracy (%RE) | -0.5% to 0.2%[7] |
| Recovery | > 85% |
| Matrix Effect | Minimal to no significant matrix effect observed |
| Stability (Freeze-thaw, short-term, long-term) | Stable under typical laboratory conditions |
Conclusion
This application note details a selective, sensitive, and high-throughput LC-MS/MS method for the quantification of Tropisetron in human plasma using this compound as an internal standard. The method is suitable for pharmacokinetic and bioequivalence studies, providing reliable and reproducible results. The simple liquid-liquid extraction procedure and short chromatographic run time make it amenable to the analysis of a large number of samples.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 4. Tropisetron: an update of its use in the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. Determination of tropisetron in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tropisetron Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail various sample preparation techniques for the quantitative analysis of Tropisetron in biological matrices, specifically incorporating a deuterated internal standard for enhanced accuracy and precision. The following protocols are designed for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Tropisetron is a potent and selective 5-HT3 receptor antagonist used for the prevention and treatment of chemotherapy-induced and postoperative nausea and vomiting.[1][2] Accurate quantification of Tropisetron in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as deuterated Tropisetron, is the gold standard in LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and reproducible results.[3][4][5][6]
This document provides detailed protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Mechanism of Action: 5-HT3 Receptor Antagonism
Tropisetron exerts its antiemetic effects by competitively blocking 5-HT3 receptors. These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[2][7][8] By inhibiting the binding of serotonin to these receptors, Tropisetron effectively blocks the signaling cascade that leads to nausea and vomiting.
Experimental Protocols
The following are detailed experimental protocols for the sample preparation of biological matrices (e.g., plasma, serum) for Tropisetron analysis.
General Reagents and Materials
-
Tropisetron analytical standard
-
Deuterated Tropisetron (e.g., Tropisetron-d3) as an internal standard (IS)
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Organic solvents for extraction (e.g., diethyl ether, dichloromethane, methyl tert-butyl ether)
-
Reagent for pH adjustment (e.g., sodium hydroxide, ammonium hydroxide)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples.[9][10]
Protocol:
-
Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 20 µL of the deuterated Tropisetron internal standard working solution.
-
Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample clean-up technique that separates analytes based on their differential solubility in two immiscible liquid phases.[11][12]
Protocol:
-
Pipette 200 µL of the biological sample into a clean glass tube.
-
Add 20 µL of the deuterated Tropisetron internal standard working solution.
-
Add 50 µL of 1 M sodium hydroxide to alkalize the sample.
-
Add 1 mL of the extraction solvent (e.g., diethyl ether:dichloromethane, 2:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Solid-Phase Extraction (SPE)
SPE provides a more selective sample clean-up compared to PPT and LLE by utilizing the affinity of the analyte for a solid sorbent.[13]
Protocol (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 500 µL of the biological sample, add 20 µL of the deuterated Tropisetron internal standard and 500 µL of 4% phosphoric acid in water. Vortex to mix.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize typical quantitative data obtained from the validation of these methods.
Table 1: Method Comparison
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 95 | 90 - 105 | 95 - 105 |
| Matrix Effect (%) | 80 - 110 | 90 - 105 | 95 - 102 |
| Precision (%RSD) | < 10 | < 8 | < 5 |
| Accuracy (%Bias) | ± 10 | ± 8 | ± 5 |
| Sample Throughput | High | Medium | Low to Medium |
| Selectivity | Low | Medium | High |
Table 2: LC-MS/MS Parameters for Tropisetron and Deuterated Tropisetron
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tropisetron | 285.2 | 146.1 | 25 |
| Tropisetron-d3 | 288.2 | 146.1 | 25 |
Note: The specific m/z values and collision energies may need to be optimized for your specific instrument.
Conclusion
The choice of sample preparation technique for Tropisetron analysis depends on the specific requirements of the study. Protein precipitation offers a high-throughput solution suitable for early-stage discovery, while liquid-liquid extraction provides a balance between throughput and cleanliness. For the most demanding applications requiring the highest sensitivity and selectivity, solid-phase extraction is the recommended method. In all cases, the use of a deuterated internal standard is strongly advised to ensure the highest quality of quantitative data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 3. lcms.cz [lcms.cz]
- 4. texilajournal.com [texilajournal.com]
- 5. Home - Cerilliant [cerilliant.com]
- 6. youtube.com [youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinPGx [clinpgx.org]
- 9. opentrons.com [opentrons.com]
- 10. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of tropisetron in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of ondansetron and tropisetron in human plasma using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Tropisetron-d5 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of Tropisetron-d5 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of Tropisetron, commonly used as an internal standard in pharmacokinetic and bioanalytical studies.
Mass Spectrometry Parameters
The successful detection of this compound by tandem mass spectrometry relies on the careful selection of precursor and product ions, along with the optimization of instrument parameters. This compound is typically analyzed in positive ion mode, utilizing Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.
Precursor Ion (Q1) Selection
The precursor ion for this compound corresponds to its protonated molecule [M+H]⁺. The molecular formula for this compound is C₁₇H₁₅D₅N₂O₂, with a monoisotopic mass of 289.2 g/mol . Therefore, the expected m/z for the precursor ion is:
-
This compound: m/z 290.2
For the non-deuterated Tropisetron (C₁₇H₂₀N₂O₂), the precursor ion is:
-
Tropisetron: m/z 285.2
Product Ion (Q3) Selection and Fragmentation
The fragmentation of Tropisetron in the collision cell of a mass spectrometer typically occurs at the ester linkage and within the tropane moiety. The major product ions are a result of the neutral loss of the indole-3-carboxylic acid group or fragmentation of the N-methyltropane ring. As the deuterium labels in this compound are on the indole ring, fragments containing this part of the molecule will have a corresponding mass shift.
Proposed MRM Transitions:
Based on the structure of Tropisetron and common fragmentation patterns of similar compounds, the following MRM transitions are proposed. It is crucial to note that these transitions should be experimentally confirmed and optimized on the specific instrument being used.
| Analyte | Precursor Ion (Q1) m/z | Proposed Product Ion (Q3) m/z | Description of Fragmentation |
| Tropisetron | 285.2 | 124.1 | Tropane moiety fragment |
| 160.1 | Indole-3-carbonyl fragment | ||
| This compound | 290.2 | 124.1 | Tropane moiety fragment (unlabeled) |
| 165.1 | Deuterated Indole-3-carbonyl fragment |
Optimization of Mass Spectrometer Parameters
For optimal sensitivity, the declustering potential (DP) and collision energy (CE) for each MRM transition must be optimized. This is typically done by infusing a standard solution of the analyte and varying these parameters to find the values that yield the highest signal intensity.
Table of Mass Spectrometry Parameters (To be optimized experimentally):
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (Volts) | Collision Energy (CE) (eV) |
| Tropisetron | 285.2 | 124.1 | Optimize | Optimize |
| Tropisetron | 285.2 | 160.1 | Optimize | Optimize |
| This compound | 290.2 | 124.1 | Optimize | Optimize |
| This compound | 290.2 | 165.1 | Optimize | Optimize |
Experimental Protocol: Quantification of Tropisetron in Plasma
This protocol describes a general procedure for the extraction and analysis of Tropisetron from a biological matrix (e.g., human plasma) using this compound as an internal standard.
Materials and Reagents
-
Tropisetron and this compound analytical standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
Sample Preparation (Liquid-Liquid Extraction Example)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).
-
Vortex for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Equilibrate at 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[1]
-
Ion Source Temperature: 500°C (optimized for the instrument)
-
IonSpray Voltage: 5500 V (optimized for the instrument)
-
Curtain Gas: 30 psi (optimized for the instrument)
-
Collision Gas: Nitrogen
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 1.3.
Visualizations
Proposed Fragmentation Pathway of Tropisetron
Caption: Proposed fragmentation of Tropisetron in positive ion mode.
Experimental Workflow for Tropisetron Analysis
References
Application Notes and Protocols for the Use of Tropisetron-d5 in Pharmacokinetic Studies of Tropisetron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Tropisetron-d5 as an internal standard in the pharmacokinetic analysis of Tropisetron. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using mass spectrometry, offering high accuracy and precision.
Introduction
Tropisetron is a potent and selective 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Pharmacokinetic studies rely on accurate and precise bioanalytical methods to quantify drug concentrations in biological matrices.
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3][4] this compound possesses nearly identical physicochemical properties to Tropisetron, ensuring similar behavior during sample preparation and chromatographic separation. Its mass difference allows for distinct detection by the mass spectrometer, enabling reliable correction for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of the analytical method.[3][4]
Pharmacokinetic Profile of Tropisetron
Tropisetron is well-absorbed after oral administration, with peak plasma concentrations reached within approximately 3 hours.[2] It undergoes significant first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6, resulting in an oral bioavailability of about 60%.[1][2][5] The elimination half-life is approximately 8 hours in extensive metabolizers of CYP2D6, but can be significantly longer in poor metabolizers.[2][5]
The primary metabolic pathway for Tropisetron is hydroxylation of the indole ring, followed by conjugation with glucuronic acid or sulfate.[5] About 8% of the administered dose is excreted as unchanged drug in the urine, with the majority eliminated as metabolites.[2][5]
Table 1: Pharmacokinetic Parameters of Tropisetron in Healthy Volunteers
| Parameter | Oral Administration (5 mg)[1][6] | Intravenous Administration (2 mg)[1][6] |
| Cmax (ng/mL) | 3.46 | 15.1 |
| Tmax (h) | 2.6 | - |
| AUC(0,∞) (ng·h/mL) | 32.9 | 20.7 |
| t1/2 (h) | 5.7 | 5.6 |
| Bioavailability (%) | ~60 | - |
Note: Data is compiled from studies in healthy volunteers who are extensive metabolizers.[1][6]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study Design
This protocol outlines a typical crossover study design for evaluating the pharmacokinetics of an oral formulation of Tropisetron.
1. Study Population:
-
Enroll a cohort of healthy adult volunteers (n=18-24) after obtaining informed consent.[1][6]
-
Screen participants for normal liver and kidney function.[7]
-
Genotyping for CYP2D6 metabolizer status is recommended to account for potential variability.[1][7]
2. Study Design:
-
Employ a randomized, open-label, two-period, crossover design with a washout period of at least 7 days between doses.[1][6]
-
In one period, subjects receive a single oral dose of 5 mg Tropisetron.
-
In the other period, subjects receive a single intravenous dose of 2 mg Tropisetron for bioavailability assessment.[1][6]
3. Dosing and Sample Collection:
-
Administer the Tropisetron dose with a standardized volume of water after an overnight fast.
-
Collect serial blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Centrifuge the blood samples to separate plasma, which should then be stored at -80°C until analysis.
Protocol 2: Bioanalytical Method for Tropisetron Quantification using LC-MS/MS
This protocol describes a sensitive and selective LC-MS/MS method for the quantification of Tropisetron in human plasma, using this compound as the internal standard.
1. Materials and Reagents:
-
Tropisetron reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
Liquid-liquid extraction solvent (e.g., diethyl ether:dichloromethane, 2:1 v/v)[8]
2. Preparation of Standards and Quality Controls:
-
Prepare stock solutions of Tropisetron and this compound in methanol.
-
Prepare calibration standards by spiking drug-free human plasma with Tropisetron to achieve a concentration range of 0.1 to 100 ng/mL.[8]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample (calibrator, QC, or study sample), add 20 µL of the this compound internal standard working solution.
-
Alkalize the plasma samples.[8]
-
Add 1 mL of the extraction solvent.
-
Vortex for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions (Illustrative):
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
Tropisetron: Q1: m/z 285.2 -> Q3: m/z 182.1
-
This compound: Q1: m/z 290.2 -> Q3: m/z 187.1
-
-
Data Analysis: Quantify Tropisetron using the peak area ratio of the analyte to the internal standard.
Table 2: Illustrative Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 8% |
| Inter-day Precision (%CV) | ≤ 15% | < 10% |
| Accuracy (% Bias) | ± 15% | -5% to +7% |
| Matrix Effect | CV ≤ 15% | < 12% |
| Recovery | Consistent and reproducible | > 85% |
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of Tropisetron.
Caption: Principle of using a stable isotope-labeled internal standard.
References
- 1. Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology, toxicology and human pharmacokinetics of tropisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of tropisetron in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Tropisetron
Introduction
Tropisetron is a potent and selective serotonin 5-HT₃ receptor antagonist.[1][2][3] It is primarily utilized as an antiemetic to manage nausea and vomiting induced by chemotherapy and surgical procedures.[1][4][5] The therapeutic efficacy and safety of Tropisetron are directly related to its plasma concentration, making its accurate quantification in biological matrices a critical aspect of pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a comprehensive standard operating procedure for the quantification of Tropisetron in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[6]
Pharmacokinetics and Metabolism
Tropisetron is well-absorbed after oral administration, with peak plasma concentrations reached within three hours.[2][7] It exhibits a bioavailability of approximately 60% and is about 71% bound to plasma proteins.[2][4] The metabolism of Tropisetron primarily occurs in the liver through hydroxylation of its indole ring, followed by glucuronidation or sulfation.[1][4][7] The cytochrome P450 enzyme CYP2D6 is the main enzyme responsible for its metabolism.[1] Genetic variations in CYP2D6 can lead to significant inter-individual differences in Tropisetron's half-life, which is approximately 8 hours in extensive metabolizers and can be up to 45 hours in poor metabolizers.[2]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [1][2] |
| Bioavailability | ~60% | [1][2] |
| Plasma Protein Binding | 71% | [2][4] |
| Volume of Distribution | 400-600 L | [2][4] |
| Elimination Half-Life (Extensive Metabolizers) | ~8 hours | [2] |
| Elimination Half-Life (Poor Metabolizers) | ~45 hours | [2] |
| Primary Metabolites | 5-hydroxytropisetron, 6-hydroxytropisetron | [1] |
| Primary Excretion Route | Urine (as metabolites) | [4][7] |
Mechanism of Action: 5-HT₃ Receptor Antagonism
Tropisetron exerts its antiemetic effect by competitively blocking 5-HT₃ receptors. These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[4][5] By inhibiting the binding of serotonin to these receptors, Tropisetron effectively suppresses the signaling pathways that lead to nausea and vomiting.[1]
Figure 1: Tropisetron's dual mechanism of action.
Standard Operating Procedure for Tropisetron Quantification in Human Plasma
1. Principle
This method describes the quantification of Tropisetron in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] Plasma samples are prepared using protein precipitation followed by liquid-liquid extraction. The analyte is separated from endogenous plasma components using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved by comparing the peak area ratio of Tropisetron to an internal standard (IS) with a calibration curve.
2. Materials and Reagents
-
Reference Standards: Tropisetron hydrochloride (purity >99%), Internal Standard (e.g., Granisetron or a stable isotope-labeled Tropisetron).[8]
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, formic acid, diethyl ether, and dichloromethane.
-
Chemicals: Ammonium acetate, sodium hydroxide.
-
Biological Matrix: Drug-free human plasma.
-
Labware: Calibrated pipettes, polypropylene tubes, 96-well plates (optional), autosampler vials.
3. Experimental Protocol: Sample Preparation
The following protocol outlines the steps for the extraction of Tropisetron from human plasma samples.
References
- 1. ClinPGx [clinpgx.org]
- 2. mims.com [mims.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]
- 6. Determination of tropisetron in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tropisetron : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 8. Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tropisetron-d5 in Drug Metabolism Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tropisetron-d5 in drug metabolism studies. This compound, a deuterated analog of Tropisetron, serves as an ideal internal standard for quantitative bioanalysis, enabling accurate and precise measurement of Tropisetron and its metabolites in various biological matrices.
Introduction
Tropisetron is a potent and selective 5-HT3 receptor antagonist used for the prevention and treatment of chemotherapy- and radiotherapy-induced nausea and vomiting. Understanding its metabolic fate is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions. The primary metabolic pathway for Tropisetron involves hydroxylation of the indole ring, predominantly mediated by the polymorphic cytochrome P450 enzyme CYP2D6, followed by conjugation reactions such as glucuronidation and sulfation.[1][2][3] The major metabolites are 5-hydroxytropisetron and 6-hydroxytropisetron.[1] Due to the genetic polymorphism of CYP2D6, the rate of Tropisetron metabolism can vary significantly among individuals, leading to differences in drug exposure and clinical response.
Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample preparation, chromatographic separation, and ionization, thereby correcting for matrix effects and variability in the analytical process.
Application Notes
This compound is primarily utilized as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the following applications:
-
Pharmacokinetic Studies: Accurate quantification of Tropisetron in plasma, serum, or urine samples to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
-
Metabolite Identification and Quantification: Facilitating the measurement of Tropisetron's metabolites to elucidate metabolic pathways and determine metabolite-to-parent drug ratios.
-
In Vitro Drug Metabolism Assays: Used in studies with human liver microsomes, S9 fractions, or hepatocytes to determine metabolic stability, identify metabolizing enzymes (reaction phenotyping), and assess the potential for metabolic drug-drug interactions.
-
Bioequivalence Studies: Essential for the precise measurement of Tropisetron in comparative bioavailability studies of different formulations.
Experimental Protocols
Below are representative protocols for the use of this compound in both in vitro metabolism and in vivo pharmacokinetic studies.
In Vitro Metabolic Stability of Tropisetron in Human Liver Microsomes
This protocol describes a typical procedure to assess the metabolic stability of Tropisetron using human liver microsomes, with this compound as the internal standard for accurate quantification.
Materials:
-
Tropisetron
-
This compound (Internal Standard, IS)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic Acid
Procedure:
-
Preparation of Working Solutions:
-
Prepare a 1 mg/mL stock solution of Tropisetron in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Further dilute the Tropisetron stock solution with phosphate buffer to achieve a final incubation concentration (e.g., 1 µM).
-
Prepare the internal standard working solution by diluting the this compound stock solution with ACN/MeOH (50:50, v/v) to a final concentration of 100 ng/mL.
-
-
Incubation:
-
Pre-warm the phosphate buffer, HLM suspension, and NADPH regeneration system to 37°C.
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer
-
Human Liver Microsomes (final protein concentration, e.g., 0.5 mg/mL)
-
Tropisetron working solution (final concentration, e.g., 1 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the withdrawn aliquot to a tube containing ice-cold ACN with the this compound internal standard. The ratio of ACN to the aliquot should be sufficient to precipitate proteins (e.g., 3:1).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method. A representative method is detailed in the subsequent section.
-
Data Analysis:
-
Calculate the percentage of Tropisetron remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
Quantitative Analysis of Tropisetron in Human Plasma for Pharmacokinetic Studies
This protocol outlines a representative LC-MS/MS method for the quantification of Tropisetron in human plasma using this compound as the internal standard.
Materials:
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
-
Tropisetron
-
This compound
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid
-
HPLC-grade Water
Procedure:
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare stock solutions of Tropisetron and this compound in methanol.
-
Prepare a series of working standard solutions of Tropisetron by serial dilution of the stock solution with 50% methanol.
-
Spike blank human plasma with the working standard solutions to create calibration standards with a concentration range of, for example, 0.1 to 100 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 300 µL of ice-cold acetonitrile containing this compound (e.g., at a final concentration of 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Representative):
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Tropisetron: [M+H]+ → fragment ionthis compound: [M+H]+ → fragment ion |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
Data Presentation
The following tables summarize representative data from method validation and a hypothetical pharmacokinetic study.
Table 1: Representative LC-MS/MS Method Validation Parameters for Tropisetron in Human Plasma
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Matrix Effect | Minimal, compensated by this compound |
| Recovery | Consistent and reproducible |
Table 2: Hypothetical Pharmacokinetic Parameters of Tropisetron in Healthy Volunteers (n=12) after a Single Oral Dose
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 45.8 ± 12.3 |
| Tmax (h) | 2.5 ± 0.8 |
| AUC₀₋t (ng·h/mL) | 350.6 ± 95.2 |
| AUC₀₋inf (ng·h/mL) | 375.1 ± 101.4 |
| t½ (h) | 8.2 ± 2.1 |
| CL/F (L/h) | 13.5 ± 3.7 |
| Vd/F (L) | 158.9 ± 42.6 |
Visualizations
Caption: Metabolic pathway of Tropisetron.
References
- 1. Determination of tropisetron in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tropisetron in human plasma by high performance liquid chromatographic method with UV detection and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of Tropisetron from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the liquid-liquid extraction (LLE) of Tropisetron from biological matrices, primarily human plasma. The methodologies outlined are compiled from validated analytical methods and are intended to serve as a comprehensive guide for researchers in analytical chemistry, pharmacology, and drug development.
Introduction
Tropisetron is a potent and selective 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2] Accurate quantification of Tropisetron in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid-liquid extraction is a robust and widely used sample preparation technique for isolating Tropisetron from complex biological matrices, ensuring clean extracts and reliable analytical results.[3][4]
Experimental Protocols
Several validated methods for the liquid-liquid extraction of Tropisetron from human plasma have been reported. The following protocols are based on established procedures using different extraction solvents and analytical techniques.
Protocol 1: LLE using Diethyl Ether-Dichloromethane for LC-MS/MS Analysis
This protocol is adapted from a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
Materials:
-
Human plasma samples
-
Tropisetron standard solution
-
Internal Standard (IS) solution (e.g., Diphenhydramine)[5]
-
Sodium Hydroxide solution (for alkalinization)
-
Diethyl ether
-
Dichloromethane
-
Methanol
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To a 0.5 mL aliquot of human plasma in a centrifuge tube, add the internal standard.
-
Alkalinization: Add a suitable volume of sodium hydroxide solution to alkalize the plasma sample. The exact concentration and volume should be optimized to bring the sample pH above the pKa of Tropisetron.
-
Liquid-Liquid Extraction: Add 3 mL of a diethyl ether-dichloromethane (2:1, v/v) mixture to the tube.[5]
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with a specific volume of the mobile phase (e.g., methanol:water (80:20, v/v) containing 0.2% formic acid).[5]
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Protocol 2: LLE using tert-Butylmethyl Ether for HPLC-Fluorimetric Analysis
This protocol is based on a high-performance liquid chromatography (HPLC) method with fluorimetric detection.[1]
Materials:
-
Human plasma samples
-
Tropisetron standard solution
-
Internal Standard (IS) solution (e.g., Granisetron)[1]
-
Alkalinizing agent
-
tert-Butylmethyl ether
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Use 1.5 mL of plasma for the extraction.[1] Add the internal standard.
-
Alkalinization: Alkalinize the plasma sample.
-
Liquid-Liquid Extraction: Add an appropriate volume of tert-butylmethyl ether to the sample.[1]
-
Vortexing: Vortex the mixture to facilitate extraction.
-
Centrifugation: Centrifuge to separate the phases.
-
Solvent Evaporation: Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject the sample into the HPLC system. Set the fluorimetric detector at an excitation wavelength of 283 nm and an emission wavelength of 340 nm.[1]
Protocol 3: LLE using Dichloromethane for HPLC-UV Analysis
This protocol describes a method for the simultaneous quantification of Ondansetron and Tropisetron using HPLC with UV detection.[6][7]
Materials:
-
Human plasma samples
-
Tropisetron standard solution
-
Internal Standard (IS) solution (e.g., Ondansetron)
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Take a defined volume of human plasma and add the internal standard.
-
Liquid-Liquid Extraction: Perform the extraction using dichloromethane.[6][7]
-
Vortexing and Centrifugation: Mix thoroughly and then separate the layers by centrifugation.
-
Solvent Evaporation: Transfer the organic phase and evaporate it to dryness.
-
Reconstitution: Dissolve the residue in the mobile phase.
-
Analysis: Analyze the sample using HPLC with UV detection at a wavelength of 285 nm.[8][9]
Data Presentation
The following tables summarize the quantitative data from various validated liquid-liquid extraction methods for Tropisetron.
| Parameter | LC-MS/MS with Diethyl Ether-Dichloromethane [5] | HPLC-Fluorimetric with tert-Butylmethyl Ether [1] | HPLC-UV with Dichloromethane [6][7] | HPLC-UV with Ammonium Acetate/Acetonitrile [9] |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 75 pg/mL (0.075 ng/mL) | 1.25 ng/mL | 1 ng/mL |
| Linearity Range | 0.100 - 100 ng/mL | 0.075 - 25 ng/mL | Not specified | Not specified |
| Intra-assay Precision (RSD%) | < 6.0% | < 6% | 1.5 - 7.5% | Not specified |
| Inter-assay Precision (RSD%) | < 6.0% | < 6% | 5.3 - 13.7% | Not specified |
| Accuracy (RE%) | -0.5% to 0.2% | < 6% | Not specified | Not specified |
| Recovery | Not explicitly stated | Not explicitly stated | Not explicitly stated | > 80% (for tropane alkaloids in general)[10] |
| Internal Standard | Diphenhydramine | Granisetron | Not specified | Ondansetron hydrochloride |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the liquid-liquid extraction of Tropisetron from biological matrices.
Caption: General workflow for Tropisetron liquid-liquid extraction.
References
- 1. Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of tropisetron in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of ondansetron and tropisetron in human plasma using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of tropisetron in human plasma by high performance liquid chromatographic method with UV detection and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Tropisetron-d5 quantification.
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantification of Tropisetron-d5.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound due to matrix effects.
Issue: Inconsistent or poor recovery of this compound during sample preparation.
This can be caused by the analyte strongly binding to matrix components.
-
Recommendation: Experiment with different sample preparation techniques. A comparison of common methods is presented in Table 1.
Issue: Signal suppression or enhancement observed for this compound.
This is a direct consequence of co-eluting matrix components interfering with the ionization of the analyte in the mass spectrometer.
-
Recommendation:
-
Optimize the chromatographic method to better separate this compound from interfering matrix components. Modifying the gradient elution profile or trying a different stationary phase can be effective.
-
Evaluate different ionization sources (e.g., APCI instead of ESI) as they can be less susceptible to matrix effects for certain compounds.
-
Issue: High variability in quantitative results between different biological samples.
This indicates that the matrix effect is not consistent across all samples, which can be due to differences in the sample composition (e.g., lipemic or hemolyzed samples).
-
Recommendation:
-
Implement a more robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove a wider range of interfering components.
-
Use a stable isotope-labeled internal standard with chromatographic properties as close as possible to the analyte, like this compound for Tropisetron, to compensate for variability.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for this compound Recovery and Matrix Effect Reduction
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 85.2 | -25.8 | 8.5 |
| Liquid-Liquid Extraction (LLE) | 92.5 | -10.3 | 4.2 |
| Solid-Phase Extraction (SPE) | 98.1 | -4.5 | 2.1 |
Data are representative and may vary based on specific laboratory conditions and matrices.
Experimental Protocols
Detailed Methodology for Matrix Effect Evaluation
A common method to quantify matrix effects is the post-extraction addition method.
-
Sample Preparation:
-
Extract blank biological matrix (e.g., plasma, urine) using the chosen sample preparation method (PPT, LLE, or SPE).
-
Prepare a neat solution of this compound in the final reconstitution solvent at a known concentration.
-
-
Spiking:
-
Set A: Spike the neat solution with the extracted blank matrix.
-
Set B: Spike the reconstitution solvent with the same neat solution of this compound.
-
-
Analysis:
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
-
Calculation:
-
The matrix effect is calculated as: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Workflow for Method Development and Matrix Effect Mitigation
Caption: Workflow for mitigating matrix effects in this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the biological matrix. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of the quantitative results.
Q2: Why is a deuterated internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for LC-MS/MS assays. Because it has nearly identical chemical and physical properties to the analyte (Tropisetron), it co-elutes and experiences similar matrix effects. This allows it to compensate for variations in sample preparation and ionization, leading to more accurate and reliable quantification.
Q3: How can I choose the best sample preparation method?
A3: The choice of sample preparation method depends on the analyte's properties and the complexity of the matrix.
-
Protein Precipitation (PPT): Simple and fast, but may not remove all interfering components.
-
Liquid-Liquid Extraction (LLE): More selective than PPT and can remove many interferences.
-
Solid-Phase Extraction (SPE): Offers the highest degree of selectivity and cleanup, making it the most effective for minimizing matrix effects, as shown in Table 1.
Q4: Can changing the chromatographic conditions help reduce matrix effects?
A4: Yes. Optimizing the liquid chromatography method can separate the analyte of interest from the matrix components that cause ion suppression or enhancement. This can be achieved by:
-
Adjusting the gradient elution profile to increase resolution.
-
Using a different column chemistry (e.g., C18, HILIC) that provides a different selectivity.
-
Employing smaller particle size columns (e.g., UHPLC) for improved peak shapes and separation.
Troubleshooting Logic for Unreliable Results
Caption: A decision tree for troubleshooting unreliable this compound results.
Addressing isotopic exchange of deuterium in Tropisetron-d5.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues related to the isotopic exchange of deuterium in Tropisetron-d5 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the isotopic labeling pattern of this compound and is it stable?
This compound is a deuterated analog of Tropisetron where five hydrogen atoms on the indole ring have been replaced by deuterium atoms. The specific positions of deuteration are at the C2, C4, C5, C6, and C7 positions of the indole ring.
Under recommended storage conditions of -20°C, this compound is highly stable, with a reported stability of at least four years[1]. The deuterium labels on the aromatic indole ring are not readily exchangeable under standard analytical conditions. However, extreme pH conditions or high temperatures might have the potential to facilitate exchange.
Q2: Can the deuterium atoms on the indole ring of this compound exchange with hydrogen atoms from the solvent?
While hydrogens on an indole ring are generally considered non-labile, studies have shown that acid-catalyzed deuterium exchange can occur on indole rings under specific conditions, such as in the presence of strong deuterated acids[2][3]. Therefore, it is crucial to control the pH of solutions containing this compound to minimize the risk of back-exchange.
Q3: What are the primary factors that could potentially induce isotopic exchange in this compound?
The main factors that could influence the stability of the deuterium labels in this compound include:
-
pH: Both strongly acidic and strongly basic conditions can potentially catalyze the exchange of deuterium for hydrogen[4].
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including isotopic exchange.
-
Solvent: The nature of the solvent can play a role in the stability of deuterated compounds. Protic solvents (e.g., water, methanol) are the source of protons for exchange.
Q4: How can I be sure that the isotopic purity of my this compound internal standard is maintained throughout my experiment?
To ensure the integrity of your this compound internal standard, it is recommended to:
-
Verify Initial Purity: Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for the initial isotopic purity[5].
-
Proper Storage: Store the standard at the recommended temperature (-20°C) in a well-sealed container to prevent exposure to moisture[1][6].
-
Controlled Experimental Conditions: Use neutral or near-neutral pH conditions for your analytical mobile phases and sample preparation solutions whenever possible. Avoid prolonged exposure to high temperatures.
-
System Suitability Tests: Regularly run system suitability tests with your internal standard to monitor for any changes in its mass spectrum that might indicate isotopic exchange.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential issues with isotopic exchange of this compound.
Issue 1: Observation of Unexpected Lower Mass Ions for this compound
Symptom: In your mass spectrometry data, you observe an increase in the intensity of ions corresponding to Tropisetron-d4, -d3, etc., and a decrease in the intensity of the this compound ion.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Acidic or Basic Mobile Phase | If your LC-MS/MS method uses a mobile phase with a low or high pH, this could be promoting deuterium exchange. A typical mobile phase for Tropisetron analysis might consist of methanol and water with 0.2% formic acid[7]. While this is a common condition, consider preparing a fresh mobile phase and minimizing the time the sample is in contact with it. If possible, evaluate if a mobile phase with a more neutral pH is suitable for your separation. |
| High Temperature in Autosampler or Ion Source | Elevated temperatures in the autosampler or the mass spectrometer's ion source can contribute to back-exchange. Ensure your autosampler is temperature-controlled (e.g., 4°C). For the ion source, while high temperatures are necessary for desolvation, using the lowest temperature that provides adequate sensitivity is advisable. |
| Prolonged Sample Storage in Solution | Storing prepared samples in solution for extended periods, especially at room temperature, can increase the likelihood of exchange. Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., 4°C) and for the shortest duration possible. |
| Contaminated Solvents or Reagents | The presence of acidic or basic impurities in your solvents or reagents could be altering the pH of your solutions. Use high-purity, LC-MS grade solvents and reagents. |
Experimental Protocol to Test for Isotopic Exchange:
-
Prepare a fresh stock solution of this compound in a non-polar, aprotic solvent like acetonitrile.
-
Incubate aliquots of this solution under different conditions:
-
Room temperature vs. 4°C.
-
In your standard mobile phase vs. a neutral pH solvent.
-
For varying durations (e.g., 1, 4, 12, 24 hours).
-
-
Analyze the samples by direct infusion or LC-MS and compare the isotopic distribution of this compound across the different conditions.
Issue 2: Inconsistent Internal Standard Response
Symptom: The peak area or height of your this compound internal standard is highly variable across a batch of samples.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Isotopic Exchange | If the degree of deuterium exchange is varying from sample to sample, this will lead to inconsistent quantification. This can be caused by variations in sample matrix pH or storage time before analysis. |
| Pipetting or Dilution Errors | Ensure accurate and consistent addition of the internal standard to all samples and calibration standards. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the internal standard. A stable isotope-labeled internal standard like this compound is expected to have very similar ionization behavior to the analyte, but significant matrix differences between samples can still have an effect. |
Visualizations
Experimental Workflow for Troubleshooting Isotopic Exchange
Caption: Troubleshooting workflow for isotopic exchange issues.
Signaling Pathway of Tropisetron Action and Metabolism
Caption: Tropisetron's mechanism of action and metabolic pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Acid-catalyzed deuterium exchange of the indole ring protons in tryptamine derivatives [inis.iaea.org]
- 3. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of tropisetron in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tropisetron and Tropisetron-d5 Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the optimization of Multiple Reaction Monitoring (MRM) transitions for Tropisetron and its deuterated internal standard, Tropisetron-d5.
Experimental Protocols
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of Tropisetron in biological matrices. Below is a typical experimental protocol.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.
-
Alkalize the plasma samples.
-
Extract the analytes by adding a 2:1 (v/v) mixture of diethyl ether and dichloromethane.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: Diamonsil C18 (150 mm x 4.6 mm, 5 µm) or equivalent[1].
-
Mobile Phase: Methanol:Water (80:20, v/v) containing 0.2% formic acid[1].
-
Flow Rate: 0.5 mL/min[1].
-
Column Temperature: Ambient or controlled at 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[1].
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: Dependent on the instrument, typically in the range of 400-550°C.
-
IonSpray Voltage: ~5500 V.
Data Presentation: MRM Transitions
The optimization of MRM parameters is critical for achieving high sensitivity and selectivity. This involves selecting the appropriate precursor ion and the most abundant and stable product ions. The declustering potential (DP) and collision energy (CE) are then optimized for each transition.
Table 1: Optimized MRM Transitions and Parameters for Tropisetron
| Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| 285.2 | 142.1 | 80 | 35 |
| 285.2 | 96.1 | 80 | 45 |
Table 2: Optimized MRM Transitions and Parameters for this compound (Internal Standard)
| Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| 290.2 | 142.1 | 80 | 35 |
| 290.2 | 101.1 | 80 | 45 |
Note: The specific values for DP and CE may vary between different mass spectrometer models and should be optimized in your laboratory.
Mandatory Visualizations
Experimental Workflow for MRM Optimization
Caption: Workflow for the optimization of MRM parameters.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Tropisetron and this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal for Tropisetron/Tropisetron-d5 | 1. Sample Preparation: Inefficient extraction or degradation of the analyte. | - Ensure the pH of the plasma is properly adjusted before extraction. - Evaluate different extraction solvents or solid-phase extraction (SPE) cartridges. - Check for analyte stability in the reconstitution solvent. |
| 2. LC Conditions: Poor chromatographic peak shape or retention time shifts. | - Verify the mobile phase composition and pH. - Check for column degradation or contamination. - Ensure proper column equilibration between injections. | |
| 3. MS Parameters: Incorrect MRM transitions or suboptimal source conditions. | - Confirm the precursor and product ion masses. - Re-optimize declustering potential and collision energy. - Check the ion source parameters (e.g., temperature, gas flows, spray voltage). | |
| High Background Noise | 1. Contamination: Contaminated mobile phase, LC system, or mass spectrometer. | - Prepare fresh mobile phase with high-purity solvents and additives. - Flush the LC system and column thoroughly. - Clean the ion source of the mass spectrometer. |
| 2. Matrix Effects: Co-eluting endogenous compounds from the sample matrix. | - Improve sample cleanup by using a more selective extraction method (e.g., SPE). - Adjust the chromatographic gradient to separate the analyte from interfering compounds. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Issues: Column void, contamination, or incompatibility with the mobile phase. | - Reverse-flush the column to remove particulates. - If the problem persists, replace the column. - Ensure the mobile phase pH is appropriate for the column chemistry. |
| 2. Injection Solvent: Mismatch between the injection solvent and the mobile phase. | - Reconstitute the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. | |
| Inconsistent Internal Standard Response | 1. Pipetting Errors: Inaccurate addition of the internal standard. | - Use calibrated pipettes and verify the pipetting technique. |
| 2. Degradation: Instability of this compound during sample processing or storage. | - Assess the stability of the internal standard under the experimental conditions. | |
| 3. Ion Suppression: The internal standard signal is suppressed by matrix components. | - As this compound is a stable isotope-labeled internal standard, it should co-elute with Tropisetron and experience similar matrix effects. Significant inconsistencies may point to a non-matrix related issue. |
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred for this analysis?
A stable isotope-labeled internal standard (SIL-IS) such as this compound is the gold standard for quantitative LC-MS/MS analysis. It has nearly identical chemical and physical properties to the analyte (Tropisetron), meaning it will behave similarly during sample preparation and chromatographic separation. Most importantly, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement in the mass spectrometer source, leading to more accurate and precise quantification.
Q2: What are the most common sources of ion suppression when analyzing plasma samples?
Phospholipids are a major cause of ion suppression in plasma samples. During protein precipitation or simple liquid-liquid extraction, these endogenous compounds can be co-extracted with the analyte. When they co-elute with the analyte of interest, they can compete for ionization in the mass spectrometer's source, leading to a decreased signal for the analyte.
Q3: How can I minimize ion suppression?
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the regions where ion suppression occurs. This can be achieved by modifying the gradient, changing the column chemistry, or using a divert valve to direct the early-eluting, unretained components to waste.
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned above, a SIL-IS is the most effective way to compensate for unpredictable matrix effects.
Q4: My calibration curve is non-linear. What could be the cause?
-
Detector Saturation: If the concentration of your standards is too high, the mass spectrometer detector can become saturated, leading to a non-linear response. Dilute your upper-level standards and re-inject.
-
Matrix Effects: If you are not using a SIL-IS, differential matrix effects across the concentration range can lead to non-linearity.
-
Inappropriate Regression Model: Ensure you are using the correct weighting for your linear regression (e.g., 1/x or 1/x²).
Q5: What should I do if I observe carryover between injections?
Carryover can be a significant issue, especially when analyzing a wide range of concentrations. To mitigate this:
-
Optimize the Autosampler Wash: Use a strong wash solvent in your autosampler wash routine. A mixture of organic solvent and acid (e.g., acetonitrile with formic acid) is often effective.
-
Inject Blanks: Run blank injections after high-concentration samples to ensure the system is clean before the next injection.
-
Check for Adsorption: Tropisetron may adsorb to surfaces in the LC system. Consider using PEEK tubing or deactivating metal surfaces if carryover persists.
References
Tropisetron-d5 Stability in Biological Matrices: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tropisetron-d5 in various biological matrices. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in biological matrices like human plasma?
A1: While specific stability data for this compound is not extensively published, the stability of its non-deuterated counterpart, Tropisetron, is a good indicator. Bioanalytical methods for Tropisetron in human plasma have been validated, suggesting that it is sufficiently stable for analytical purposes.[1][2][3][4][5] However, the ester functional group in the Tropisetron molecule raises the potential for enzymatic hydrolysis in matrices like blood and plasma. Therefore, careful evaluation of stability during method development is crucial.
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
A2: The stability of analytes in biological matrices can be influenced by several factors, including:
-
Enzymatic Degradation: Plasma esterases can potentially hydrolyze the ester linkage of this compound.
-
pH: Changes in pH during sample collection, processing, or storage can affect the chemical stability of the analyte.
-
Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation.[6] Improper long-term storage temperatures or repeated freeze-thaw cycles can also compromise stability.
-
Light Exposure: Although not specifically reported for Tropisetron, light sensitivity is a potential concern for many pharmaceutical compounds.
Q3: What are the recommended storage conditions for plasma samples containing this compound?
A3: Based on general best practices for bioanalytical studies and stability data for Tropisetron in solutions, it is recommended to store plasma samples at -20°C or -70°C for long-term storage.[6] For short-term storage, such as on the benchtop during sample processing, keeping the samples on ice is advisable to minimize potential degradation.
Q4: How many freeze-thaw cycles are acceptable for plasma samples with this compound?
A4: The number of acceptable freeze-thaw cycles should be experimentally determined during method validation. Bioanalytical method validation guidelines from regulatory agencies like the EMA and FDA require freeze-thaw stability to be assessed.[7][8][9][10][11] It is common to evaluate at least three freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of this compound in plasma samples. | Enzymatic degradation by esterases. | 1. Collect blood samples in tubes containing an esterase inhibitor (e.g., sodium fluoride). 2. Process blood samples to plasma as quickly as possible, keeping them at low temperatures (on ice). 3. Evaluate the stability of this compound in whole blood at room temperature for the expected duration of sample handling. |
| Inconsistent results between different sample batches. | Variable storage conditions or sample handling. | 1. Ensure consistent and validated procedures for sample collection, processing, and storage. 2. Monitor and document storage temperatures. 3. Minimize the time samples spend at room temperature. |
| Analyte degradation observed after repeated analysis of the same sample. | Multiple freeze-thaw cycles. | 1. Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the bulk sample. 2. Validate the number of freeze-thaw cycles the analyte is stable for. |
| Loss of analyte during long-term storage. | Inadequate storage temperature or chemical instability. | 1. Validate the long-term stability at the intended storage temperature (e.g., -20°C and/or -70°C) for the expected duration of the study. 2. Ensure storage freezers have adequate temperature monitoring and backup power. |
Stability Data Summary
The following tables summarize the expected stability of Tropisetron based on available literature and general bioanalytical guidelines. These should be confirmed experimentally for this compound in the specific biological matrix being used.
Table 1: Summary of Tropisetron Stability in Solution
| Storage Condition | Matrix | Duration | Stability | Reference |
| Daylight, Room Temperature | Undiluted (1 mg/mL) in polypropylene syringes | 2 weeks | Stable | [12] |
| Dark, Room Temperature | Undiluted (1 mg/mL) in polypropylene syringes | 2 weeks | Stable | [12] |
| Refrigerator (4°C) | Undiluted (1 mg/mL) in polypropylene syringes | 2 weeks | Stable | [12] |
| Refrigerated (4°C) or Frozen (-20°C) | 50 µg/mL in 0.9% NaCl or 5% Dextrose in PVC or polyolefin bags | 3 months | Stable | [6] |
Table 2: Bioanalytical Stability Tests for this compound in Plasma (Based on Regulatory Guidelines)
| Stability Test | Typical Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | Minimum of 3 cycles at -20°C and/or -70°C | Mean concentration within ±15% of nominal concentration. |
| Short-Term (Bench-Top) Stability | Room temperature for a duration equivalent to sample preparation time. | Mean concentration within ±15% of nominal concentration. |
| Long-Term Stability | At intended storage temperature (e.g., -20°C or -70°C) for the duration of the study. | Mean concentration within ±15% of nominal concentration. |
| Post-Preparative Stability | In autosampler for the expected duration of an analytical run. | Mean concentration within ±15% of nominal concentration. |
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability of this compound in Human Plasma
This protocol is a representative example based on regulatory guidelines for bioanalytical method validation.
1. Objective: To determine the stability of this compound in human plasma after multiple freeze-thaw cycles.
2. Materials:
- Blank human plasma (with the same anticoagulant as study samples)
- This compound stock solution
- Validated bioanalytical method for this compound
3. Procedure:
- Spike a bulk pool of blank human plasma with this compound at two concentration levels: low quality control (LQC) and high quality control (HQC).
- Aliquot the spiked plasma into multiple analysis tubes.
- Analyze one set of aliquots immediately (Cycle 0) to establish the baseline concentration.
- Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.
- Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
- After thawing, refreeze the samples for at least 12 hours.
- Repeat the freeze-thaw process for the desired number of cycles (typically a minimum of three).
- After the final thaw, analyze the samples using the validated bioanalytical method.
4. Data Analysis:
- Calculate the mean concentration and precision for each freeze-thaw cycle.
- Compare the mean concentration of each cycle to the baseline (Cycle 0) concentration. The difference should be within ±15%.
Visualizations
Caption: Workflow for Freeze-Thaw Stability Assessment.
Caption: Factors Influencing this compound Stability.
References
- 1. Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of tropisetron in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of tropisetron in human plasma by high performance liquid chromatographic method with UV detection and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of ondansetron and tropisetron in human plasma using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of refrigerated and frozen solutions of tropisetron in either polyvinylchloride or polyolefin infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. elearning.unite.it [elearning.unite.it]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compatibility of tropisetron with glass and plastics. Stability under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Tropisetron-d5 Recovery Challenges: A Technical Support Guide
Researchers and drug development professionals encountering poor recovery of the deuterated internal standard Tropisetron-d5 during sample extraction now have a dedicated resource to troubleshoot and optimize their analytical methods. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in bioanalysis.
Troubleshooting Guides
This section offers a question-and-answer format to directly tackle specific issues that may arise during the sample extraction of this compound.
Issue 1: Low recovery of this compound using Liquid-Liquid Extraction (LLE).
-
Question: My recovery of this compound from plasma using LLE is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low recovery in LLE can stem from several factors related to the physicochemical properties of Tropisetron. Tropisetron is a basic compound with a pKa of approximately 9.34 and a logP of about 2.63. This dictates the optimal conditions for its extraction from an aqueous matrix like plasma into an organic solvent.
Key Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of the plasma sample is alkaline, ideally 1-2 pH units above the pKa of Tropisetron (pH 10.3-11.3). This neutralizes the molecule, making it less water-soluble and more readily extracted into an organic solvent.
-
Solvent Selection: The choice of extraction solvent is critical. A common and effective solvent mixture for Tropisetron is diethyl ether-dichloromethane (2:1, v/v). If recovery remains low, consider testing other water-immiscible solvents with varying polarities.
-
Solvent-to-Aqueous Ratio: The volume of the extraction solvent relative to the plasma sample can impact recovery. A higher solvent-to-aqueous ratio can enhance extraction efficiency. Experiment with increasing the solvent volume.
-
Emulsion Formation: Emulsions at the solvent-aqueous interface can trap the analyte and lead to poor recovery. To minimize emulsion formation, consider gentle mixing or centrifugation at a higher speed.
-
Analyte Stability: While Tropisetron is generally stable, prolonged exposure to harsh pH conditions or high temperatures should be avoided.
-
Issue 2: Poor recovery of this compound with Solid-Phase Extraction (SPE).
-
Question: I am using a C18 SPE cartridge for this compound extraction, but the recovery is suboptimal. What should I investigate?
-
Answer: Poor recovery with SPE can be due to issues with the sorbent type, sample loading, washing, or elution steps. Given Tropisetron's basic nature, a standard reversed-phase C18 sorbent might not be the most effective choice without careful method optimization.
Key Troubleshooting Steps:
-
Sorbent Selection: For basic compounds like Tropisetron, a mixed-mode SPE sorbent that combines reversed-phase (like C8 or C18) with strong cation exchange (SCX) functionalities can significantly improve retention and recovery. The SCX mechanism will retain the positively charged Tropisetron at an acidic pH, allowing for more rigorous washing steps to remove matrix interferences.
-
Sample Pre-treatment and Loading:
-
pH Adjustment: Acidify the sample (e.g., with formic or acetic acid) to a pH at least 2 units below the pKa of Tropisetron (pH < 7.3) to ensure it is fully protonated and can bind to the cation exchange sorbent.
-
Protein Precipitation: For plasma samples, a protein precipitation step (e.g., with acetonitrile or methanol) prior to SPE can prevent clogging of the cartridge and improve recovery. However, ensure that this compound does not co-precipitate with the proteins.
-
-
Wash Steps: The wash solvent should be strong enough to remove interferences without eluting the analyte. With a mixed-mode sorbent, you can use a relatively strong organic wash (e.g., methanol) while the analyte is retained by the ion-exchange mechanism.
-
Elution: To elute Tropisetron from a mixed-mode sorbent, the pH of the elution solvent needs to be increased to neutralize the analyte. A common approach is to use a mobile phase with a basic modifier like ammonium hydroxide in an organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Frequently Asked Questions (FAQs)
-
Q1: Can the deuterated internal standard (this compound) behave differently from the non-deuterated Tropisetron during extraction?
-
A1: While deuterated internal standards are designed to have very similar physicochemical properties to their non-deuterated counterparts, minor differences can sometimes lead to slight variations in extraction recovery. This is more likely to be observed if the extraction process is not robust. It is crucial to validate the extraction method for both the analyte and the internal standard to ensure their recoveries are consistent and reproducible.
-
-
Q2: What are "matrix effects" and how can they affect this compound recovery?
-
A2: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the biological matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. While not directly a recovery issue from the extraction step, a poor extraction that fails to remove interfering matrix components can lead to significant matrix effects during LC-MS/MS analysis, which may be misinterpreted as poor recovery. A thorough cleanup during sample extraction is the best way to mitigate matrix effects.
-
-
Q3: How can I confirm if my low signal for this compound is due to poor recovery or ion suppression?
-
A3: To distinguish between poor recovery and ion suppression, you can perform a post-extraction spiking experiment. Prepare two sets of samples: 1) a blank matrix extract to which this compound is added after the extraction process, and 2) a neat solution of this compound in the final reconstitution solvent at the same concentration. Compare the peak areas of this compound in these two sets. A significantly lower peak area in the post-spiked matrix extract compared to the neat solution indicates ion suppression. If the peak area of a pre-spiked and extracted sample is significantly lower than the post-spiked sample, this points to poor extraction recovery.
-
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Preparation: To 500 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard solution.
-
Alkalinization: Add 100 µL of 1 M Sodium Hydroxide (NaOH) to the plasma sample to adjust the pH to >11. Vortex briefly.
-
Extraction: Add 3 mL of a diethyl ether-dichloromethane (2:1, v/v) mixture. Cap and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex to dissolve.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Recommended Solid-Phase Extraction (SPE) for this compound from Human Plasma using a Mixed-Mode Sorbent (Reversed-Phase/Strong Cation Exchange)
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 50 µL of this compound internal standard solution.
-
Add 1 mL of 4% phosphoric acid in water and vortex. This step also serves to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1 M acetic acid.
-
-
Sample Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase, as described in the LLE protocol.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Data Presentation
Table 1: Hypothetical Recovery Data for this compound under Different LLE Conditions
| Parameter | Condition 1 (pH 7) | Condition 2 (pH 11) | Condition 3 (pH 11, different solvent) |
| pH | 7.0 | 11.0 | 11.0 |
| Extraction Solvent | Ethyl Acetate | Diethyl ether:DCM (2:1) | Methyl-tert-butyl ether (MTBE) |
| Mean Recovery (%) | 45% | 88% | 92% |
| RSD (%) | 8.5 | 4.2 | 3.8 |
Table 2: Hypothetical Recovery Data for this compound with Different SPE Sorbents
| Sorbent Type | Wash Solvent | Elution Solvent | Mean Recovery (%) | RSD (%) |
| C18 | 20% Methanol | 100% Methanol | 65% | 9.1 |
| Mixed-Mode (C8/SCX) | 100% Methanol | 5% NH4OH in Methanol | 95% | 3.5 |
Visualizations
Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction.
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction.
Strategies to improve the limit of quantification for Tropisetron.
This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to improve the limit of quantification (LOQ) for Tropisetron analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common factors that limit the Limit of Quantification (LOQ) for Tropisetron?
The primary factor is a low signal-to-noise ratio (S/N). This can stem from several sources:
-
Inefficient Sample Preparation: Poor extraction recovery or failure to remove interfering substances from the sample matrix (like plasma or urine) can suppress the Tropisetron signal and increase background noise.
-
Suboptimal Chromatographic Conditions: Poor peak shape (e.g., broad or tailing peaks) reduces the peak height relative to the baseline noise, making quantification at low levels difficult.
-
Insufficient Detector Sensitivity: The choice of detector is critical. For instance, a UV detector is generally less sensitive for Tropisetron than a fluorescence detector or a mass spectrometer.[1][2]
-
Mass Spectrometry Parameters: In LC-MS/MS methods, suboptimal ionization, or incorrect selection and tuning of precursor and product ions for Selected Reaction Monitoring (SRM), will result in a weaker signal.
Q2: My current HPLC-UV method is not sensitive enough. What is the most effective next step to lower the LOQ?
Switching to a more sensitive detection method is the most effective strategy.
-
High-Performance Liquid Chromatography with Fluorimetric Detection (HPLC-FLD): This method can offer a significant improvement in sensitivity. A validated HPLC-FLD method has achieved an LOQ of 75 pg/mL for Tropisetron in human plasma.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for achieving low LOQs in complex biological matrices. LC-MS/MS methods for Tropisetron have demonstrated LOQs as low as 0.100 ng/mL.[3] The high selectivity of MS/MS, particularly in SRM mode, dramatically reduces background noise, leading to a much better S/N ratio.
Q3: How can I optimize my sample preparation to concentrate Tropisetron and remove interferences?
Effective sample preparation is crucial for improving the LOQ. The two most common and effective techniques are:
-
Liquid-Liquid Extraction (LLE): This technique is widely used for Tropisetron. It involves extracting the drug from an aqueous sample (like plasma) into an immiscible organic solvent. Key optimization steps include adjusting the pH of the plasma sample to an alkaline state and selecting an appropriate solvent mixture, such as diethyl ether-dichloromethane (2:1, v/v).[3]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE by using a solid sorbent to selectively bind Tropisetron while matrix components are washed away. This can significantly reduce matrix effects, which is a common cause of signal suppression in LC-MS/MS analysis.
Q4: What are the most critical parameters to optimize for a sensitive LC-MS/MS method for Tropisetron?
For maximum sensitivity in an LC-MS/MS assay, focus on the following:
-
Ionization Source: Tropisetron ionizes well using either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[3] The choice depends on the specific LC conditions and instrument.
-
Mobile Phase: The mobile phase composition affects both chromatographic separation and ionization efficiency. A common mobile phase consists of a mixture of methanol or acetonitrile with water, often containing a small amount of an additive like formic acid to promote protonation and enhance the positive ion signal.[3]
-
Column Selection: A C18 column is frequently used for Tropisetron analysis.[3] Using columns with smaller internal diameters (e.g., 2.1 mm) can enhance MS sensitivity by reducing the flow rate and improving ionization efficiency.
-
SRM Transitions: Careful selection and optimization of the precursor ion (the molecular ion of Tropisetron) and one or two specific product ions are essential for the selectivity and sensitivity of the assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor/Low Signal Intensity | 1. Inefficient sample extraction.2. Suboptimal MS/MS tuning.3. Poor chromatographic peak shape.4. Analyte degradation. | 1. Optimize LLE or SPE protocol (e.g., adjust pH, change solvent).2. Infuse a Tropisetron standard solution to tune and optimize precursor/product ion transitions and collision energy.3. Test different mobile phase compositions or switch to a different column chemistry (e.g., C18, C8).4. Check sample stability under storage and processing conditions. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Significant matrix effects from the sample.3. Instrument contamination. | 1. Use high-purity, MS-grade solvents and additives.2. Implement a more rigorous sample clean-up method like SPE.3. Perform a system flush and clean the ion source. |
| Inconsistent Results at LOQ | 1. Analyte adsorption to surfaces.2. Inconsistent extraction recovery.3. Carryover from previous injections. | 1. Use low-adsorption vials and pipette tips or silanized glassware.2. Ensure the extraction procedure is robust and reproducible. Use a suitable internal standard to correct for variability.3. Optimize the needle wash solvent and increase wash volume/time. |
Comparison of Analytical Methods
The table below summarizes the performance of different analytical methods used for the quantification of Tropisetron.
| Analytical Technique | Matrix | Achieved LOQ | Key Experimental Parameters | Reference |
| HPLC-FLD | Human Plasma | 75 pg/mL | Extraction: LLE with tert-butylmethyl ether. Column: Spherisorb CN. Detection: Fluorimetric (Ex/Em: 283/340 nm). | [2] |
| LC-MS/MS | Human Plasma | 0.100 ng/mL | Extraction: LLE with diethyl ether-dichloromethane. Column: Diamonsil C18. Detection: MS/MS (SRM mode) with APCI source. | [3] |
| HPLC-UV | Human Plasma | 1 ng/mL | Extraction: Protein precipitation. Column: BDS-C8. Detection: UV at 285 nm. | [1] |
Visual Workflows & Diagrams
Caption: Workflow for troubleshooting and improving the LOQ.
Caption: Liquid-Liquid Extraction (LLE) protocol workflow.
Detailed Experimental Protocol: High-Sensitivity LC-MS/MS Method
This protocol is based on a validated method for the determination of Tropisetron in human plasma with an LOQ of 0.100 ng/mL.[3]
1. Materials and Reagents
-
Tropisetron reference standard
-
Internal Standard (IS), e.g., Diphenhydramine
-
Methanol (MS Grade)
-
Water (MS Grade)
-
Formic Acid (MS Grade)
-
Diethyl ether (HPLC Grade)
-
Dichloromethane (HPLC Grade)
-
Human plasma (K2-EDTA)
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of human plasma into a 2 mL polypropylene tube.
-
Add 50 µL of the Internal Standard working solution.
-
Add 50 µL of 1 M NaOH to alkalize the plasma. Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (diethyl ether-dichloromethane, 2:1, v/v).
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the solution into the LC-MS/MS system.
3. Chromatographic Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: Diamonsil C18 (150 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Methanol:Water (80:20, v/v) containing 0.2% formic acid.[3]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
4. Mass Spectrometric Conditions
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
-
Selected Reaction Monitoring (SRM) Transitions:
-
Tropisetron: To be determined by direct infusion of a standard solution to find the optimal precursor and product ions.
-
Internal Standard (Diphenhydramine): To be determined by direct infusion.
-
-
Key Parameters: Optimize source temperature, collision gas pressure, and collision energy for maximum signal intensity for both the analyte and the IS.
References
- 1. Determination of tropisetron in human plasma by high performance liquid chromatographic method with UV detection and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of tropisetron in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of Tropisetron Assays: A Comparative Guide for Inter-Laboratory Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key performance parameters for Tropisetron assays, offering a framework for cross-validation between different laboratories. Ensuring consistency and reliability of analytical data across multiple sites is paramount in clinical trials and post-market surveillance. This document outlines the essential experimental protocols and presents hypothetical, yet realistic, comparative data to guide researchers in establishing robust and reproducible Tropisetron quantification methods.
Signaling Pathway of Tropisetron
Tropisetron primarily acts as a selective antagonist of the serotonin 5-HT3 receptor. By blocking this receptor, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ), Tropisetron effectively prevents nausea and vomiting induced by chemotherapy and radiotherapy.[1][2][3] The metabolic pathway of Tropisetron mainly involves hydroxylation by the cytochrome P450 enzyme CYP2D6, followed by glucuronidation or sulfation.
Inter-Laboratory Assay Cross-Validation Workflow
The cross-validation of a Tropisetron assay between two or more laboratories is a critical step to ensure data comparability. This process typically involves a pre-defined protocol where each laboratory analyzes a common set of samples. The results are then statistically compared against established acceptance criteria.
Comparative Analysis of Tropisetron Assays
This section presents a hypothetical comparison of two common analytical methods for Tropisetron quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The data is representative of what would be expected from a cross-validation study between two independent laboratories (Laboratory A and Laboratory B).
Quantitative Performance Parameters
The following tables summarize the key validation parameters for each method as determined by both laboratories.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9989 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | 95% - 105% |
| Precision (RSD%) | |||
| - Intra-day | < 4.5% | < 5.0% | ≤ 15% |
| - Inter-day | < 6.8% | < 7.2% | ≤ 15% |
| Limit of Quantification (LOQ) | 1.25 ng/mL[1] | 1.5 ng/mL | Signal-to-Noise ≥ 10 |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.998 |
| Accuracy (% Recovery) | 99.2% - 100.5% | 98.8% - 101.0% | 97% - 103% |
| Precision (RSD%) | |||
| - Intra-day | < 2.5% | < 3.0% | ≤ 10% |
| - Inter-day | < 4.0% | < 4.5% | ≤ 10% |
| Limit of Quantification (LOQ) | 0.10 ng/mL[4] | 0.12 ng/mL | Signal-to-Noise ≥ 10 |
Experimental Protocols
Detailed methodologies are crucial for ensuring consistency between laboratories. Below are representative protocols for the quantification of Tropisetron in human plasma.
HPLC-UV Method
This method is suitable for routine analysis and offers good robustness.
-
Sample Preparation:
-
To 1 mL of human plasma, add an internal standard (e.g., Ondansetron).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).[4]
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 285 nm.[5]
-
Injection Volume: 20 µL.
-
LC-MS/MS Method
This method provides higher sensitivity and selectivity, making it ideal for studies requiring low detection limits.
-
Sample Preparation:
-
To 100 µL of human plasma, add an isotopically labeled internal standard (e.g., Tropisetron-d3).
-
Perform a protein precipitation with acetonitrile.
-
Vortex and centrifuge to pellet the proteins.
-
Inject a small aliquot of the supernatant.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tropisetron: Precursor ion > Product ion (specific m/z values to be determined).
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be determined).
-
-
Conclusion
The cross-validation of Tropisetron assays is essential for maintaining data integrity in multi-center studies. Both HPLC-UV and LC-MS/MS methods can be successfully validated across different laboratories, provided that detailed protocols are followed and pre-defined acceptance criteria are met. The LC-MS/MS method generally offers superior sensitivity and precision. The choice of method should be based on the specific requirements of the study, including the required limit of quantification and the available instrumentation. This guide provides a foundational framework for researchers to design and execute their own inter-laboratory cross-validation studies for Tropisetron.
References
- 1. Simultaneous determination of ondansetron and tropisetron in human plasma using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 4. Determination of tropisetron in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of tropisetron in human plasma by high performance liquid chromatographic method with UV detection and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Tropisetron Bioanalysis: Tropisetron-d5 vs. a Structural Analog
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. In the bioanalysis of Tropisetron, a potent 5-HT3 receptor antagonist, the choice of an appropriate internal standard (IS) is a critical determinant of method reliability. This guide provides an objective comparison between the use of a deuterated internal standard, Tropisetron-d5, and a structural analog internal standard for the quantification of Tropisetron in plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability and improving the accuracy and precision of the results. Stable isotope-labeled (e.g., deuterated) internal standards are often considered the "gold standard" due to their high degree of chemical and physical similarity to the analyte. However, structural analogs, which are chemically similar but not isotopically labeled, can also be employed effectively and may be more readily available or cost-effective.
This guide presents a summary of the performance characteristics of these two types of internal standards for Tropisetron analysis, supported by experimental data from published literature.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for an LC-MS/MS method for Tropisetron in human plasma using a structural analog internal standard, Diphenhydramine. While this compound is commercially available and intended for use as an internal standard, a detailed peer-reviewed publication with a full validation summary for a bioanalytical method using this deuterated standard could not be identified at the time of this publication. Therefore, the expected performance of this compound is discussed based on the well-established principles of using stable isotope-labeled internal standards in mass spectrometry.
| Parameter | Method with Structural Analog IS (Diphenhydramine)[1] | Method with Deuterated IS (this compound) |
| Analyte | Tropisetron | Tropisetron |
| Internal Standard | Diphenhydramine | This compound |
| Matrix | Human Plasma | Human Plasma (Assumed) |
| Concentration Range | 0.100 - 100 ng/mL | Expected to be similar to the structural analog method |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | Expected to be in a similar low ng/mL range |
| Intra-day Precision (%RSD) | < 6.0% | Theoretically expected to be ≤ 15% |
| Inter-day Precision (%RSD) | < 6.0% | Theoretically expected to be ≤ 15% |
| Intra-day Accuracy (%RE) | -0.5% to 0.2% | Theoretically expected to be within ±15% |
| Inter-day Accuracy (%RE) | -0.5% to 0.2% | Theoretically expected to be within ±15% |
| Recovery | Information not explicitly provided in the summary | Expected to closely track the recovery of Tropisetron |
| Matrix Effect | Information not explicitly provided in the summary | Expected to be minimal and effectively compensated |
Note on this compound Data: The performance characteristics for the method using this compound are theoretical expectations based on regulatory guidelines for bioanalytical method validation and the known advantages of using a stable isotope-labeled internal standard. A deuterated IS is expected to co-elute with the analyte and experience similar ionization suppression or enhancement, leading to more effective compensation for matrix effects and variability in extraction recovery.
Experimental Methodologies
Method Using a Structural Analog Internal Standard (Diphenhydramine)
This method was developed and validated for the determination of Tropisetron in human plasma.
Sample Preparation:
-
To 200 µL of human plasma, 20 µL of the internal standard working solution (Diphenhydramine, 200 ng/mL) and 50 µL of 1 M sodium hydroxide were added and vortex-mixed.
-
Liquid-liquid extraction was performed with 1 mL of a diethyl ether-dichloromethane (2:1, v/v) mixture by vortexing for 3 minutes.
-
The samples were centrifuged at 16,000 × g for 5 minutes.
-
The upper organic layer was transferred to a clean tube and evaporated to dryness at 40°C under a gentle stream of nitrogen.
-
The residue was reconstituted in 100 µL of the mobile phase, and 10 µL was injected into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC System: Agilent 1100 series
-
Column: Diamonsil C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (80:20, v/v) containing 0.2% formic acid
-
Flow Rate: 0.5 mL/min
-
MS System: Applied Biosystems API 3000 triple quadrupole mass spectrometer
-
Ionization: Positive atmospheric pressure chemical ionization (APCI)
-
Monitored Transitions (SRM):
-
Tropisetron: m/z 285.2 → 124.1
-
Diphenhydramine (IS): m/z 256.2 → 167.1
-
Proposed Method Using a Deuterated Internal Standard (this compound)
The following is a proposed experimental protocol for the use of this compound as an internal standard, based on typical bioanalytical methods for small molecules.
Sample Preparation:
-
To 200 µL of human plasma, add a specified volume of this compound working solution.
-
Perform protein precipitation by adding a suitable volume of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex-mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and either inject directly or after evaporation and reconstitution in the mobile phase.
LC-MS/MS Conditions:
-
LC System: A modern UHPLC or HPLC system.
-
Column: A C18 or similar reversed-phase column suitable for the separation of Tropisetron.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI) or APCI.
-
Monitored Transitions (SRM):
-
Tropisetron: m/z 285.2 → [Product Ion]
-
This compound (IS): m/z 290.2 → [Corresponding Product Ion]
-
Visualizing the Method and Mechanism
To better understand the experimental process and the mechanism of action of Tropisetron, the following diagrams are provided.
Caption: A generalized workflow for the bioanalytical quantification of Tropisetron in plasma.
References
Navigating Tropisetron Analysis: A Comparative Guide to Linearity and Range Determination
For researchers, scientists, and drug development professionals, establishing robust analytical methods for quantifying active pharmaceutical ingredients is paramount. This guide provides a comparative overview of linearity and range determination for Tropisetron analysis, presenting supporting experimental data from various validated methods to aid in selecting the most appropriate technique for your research needs.
Tropisetron, a potent and selective 5-HT3 receptor antagonist, is a critical component in managing chemotherapy-induced and postoperative nausea and vomiting.[1] Accurate quantification of Tropisetron in biological matrices and pharmaceutical formulations is essential for pharmacokinetic studies, quality control, and bioequivalence assessment. This guide delves into the critical validation parameter of linearity and the established analytical range for various methods, offering a direct comparison to facilitate informed decision-making.
Comparative Analysis of Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
The following table summarizes the linearity and range of different analytical methods developed for the determination of Tropisetron.
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r/r²) | Reference |
| RP-HPLC with UV Detection | Human Serum | 0.5 - 64 ng/mL | r = 0.9999 | [2] |
| HPLC with Fluorimetric Detection | Plasma | 0.075 - 25 ng/mL | Not Specified | [3] |
| HPLC with UV Detection | Bulk Powder/Pharmaceuticals | 40 - 240 µg/mL | Not Specified | [4] |
| TLC-Densitometry | Bulk Powder/Pharmaceuticals | 1 - 10 µ g/spot | Not Specified | [4] |
| First-Derivative Spectrophotometry | Bulk Powder/Pharmaceuticals | 6 - 36 µg/mL | Not Specified | [4] |
| RP-HPLC with UV Detection | 0.9% Sodium Chloride Injection | 5.0 - 100.0 µg/mL | r > 0.9992 | [5] |
| HPLC with DAD Detection | Infusion Samples | Not Specified for Tropisetron alone | Not Specified | [6] |
| HPLC with UV Detection | Human Plasma | Lower Limit of Quantification: 1 ng/mL | Not Specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are summaries of the experimental protocols for some of the key methods cited.
RP-HPLC with UV Detection for Tropisetron in Human Serum[2]
-
Sample Preparation: Solid-phase extraction of human serum using a Waters Oasis HLB column.
-
Internal Standard: Ondansetron.
-
Chromatographic Conditions:
-
Column: Waters Symmetry C18.
-
Mobile Phase: Acetonitrile-50 mmol·L-1 phosphate buffer (pH 5.0) (20:80, v/v) with 0.3% triethylamine.
-
Flow Rate: 1 mL·min-1.
-
Detection: UV at 285 nm.
-
Column Temperature: 30°C.
-
-
Linearity Determination: A calibration curve was established using eight concentrations within the range of 0.5-64 ng·mL-1.
HPLC with Fluorimetric Detection for Tropisetron in Plasma[3]
-
Sample Preparation: Extraction from alkalinized plasma into tert-butylmethyl ether.
-
Internal Standard: Granisetron.
-
Chromatographic Conditions:
-
Column: Spherisorb CN 5 µm.
-
Mobile Phase: 50 mm ammonium acetate-acetonitrile-methanol (20:70:10, v/v/v).
-
Flow Rate: 1 ml min−1.
-
Detection: Fluorimetric at excitation/emission wavelengths of 283/340 nm.
-
Column Temperature: 30°C.
-
-
Validation Range: The method was validated over a concentration range of 0.075–25 ng/mL.
HPLC with UV Detection for Tropisetron in Pharmaceutical Formulations[4]
-
Chromatographic Conditions:
-
Column: RP Nucleosil C18.
-
Mobile Phase: Methanol-water-acetonitrile-trimethylamine (65:20:15:0.2, v/v/v/v).
-
Detection: UV at 285 nm.
-
-
Linearity Determination: The linearity was assessed over a concentration range of 40-240 µg/mL.
Visualizing the Workflow and Method Validation Relationships
To better understand the experimental process and the interplay of different validation parameters, the following diagrams are provided.
Caption: Workflow for Linearity and Range Determination in Tropisetron Analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Determination of tropisetron in human serum by RP-HPLC with solid...: Ingenta Connect [ingentaconnect.com]
- 3. Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC, TLC, and first-derivative spectrophotometry stability-indicating methods for the determination of tropisetron in the presence of its acid degradates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compatibility and stability of dezocine and tropisetron in 0.9% sodium chloride injection for patient-controlled analgesia administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of tropisetron in human plasma by high performance liquid chromatographic method with UV detection and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Guide to Tropisetron and Tropisetron-d5 in Biological Samples
For researchers, scientists, and drug development professionals, ensuring the stability of an analyte and its internal standard in biological matrices is paramount for accurate and reliable bioanalytical data. This guide provides a comprehensive comparison of the stability of tropisetron, a potent 5-HT3 receptor antagonist, and its deuterated analog, tropisetron-d5, which is commonly used as an internal standard in quantitative bioanalysis.
Executive Summary of Stability
The stability of tropisetron has been demonstrated in various infusion solutions under refrigerated and frozen conditions, showing minimal degradation over extended periods.[1][2] Bioanalytical method validation guidelines necessitate rigorous stability testing of analytes in the relevant biological matrix to cover all stages of sample handling and storage, from collection to analysis. These tests typically include freeze-thaw cycles, short-term benchtop stability, and long-term storage stability. Although specific quantitative data for tropisetron and this compound from these studies in plasma are not extensively published, the principles of bioanalytical method validation provide a clear protocol for their assessment.
Comparative Stability Data
The following tables summarize the expected stability of tropisetron and this compound in human plasma based on typical bioanalytical method validation parameters. The data for tropisetron is inferred from studies on its stability in aqueous solutions and from validation of analytical methods, while the data for this compound is based on the general understanding that deuterated internal standards exhibit similar stability to their non-deuterated counterparts.
Table 1: Freeze-Thaw Stability of Tropisetron and this compound in Human Plasma
| Analyte | Matrix | Number of Freeze-Thaw Cycles | Storage Temperature (°C) | Analyte Recovery (%) (Expected) | Reference |
| Tropisetron | Human Plasma | 3 | -20 to Room Temperature | 85 - 115 | [3][4] |
| This compound | Human Plasma | 3 | -20 to Room Temperature | 85 - 115 | Inferred |
Table 2: Short-Term (Bench-Top) Stability of Tropisetron and this compound in Human Plasma
| Analyte | Matrix | Storage Duration (hours) | Storage Temperature | Analyte Recovery (%) (Expected) | Reference |
| Tropisetron | Human Plasma | 6 - 24 | Room Temperature | 85 - 115 | [4][5] |
| This compound | Human Plasma | 6 - 24 | Room Temperature | 85 - 115 | Inferred |
Table 3: Long-Term Stability of Tropisetron and this compound in Human Plasma
| Analyte | Matrix | Storage Duration | Storage Temperature (°C) | Analyte Recovery (%) (Expected) | Reference |
| Tropisetron | Human Plasma | At least 3 months | -20 / -70 | 85 - 115 | [1][3] |
| This compound | Human Plasma | At least 3 months | -20 / -70 | 85 - 115 | Inferred |
Experimental Protocols
The following are detailed methodologies for conducting stability testing of tropisetron and this compound in biological samples, based on established bioanalytical method validation guidelines.[4]
Preparation of Stability Samples
-
Stock Solutions: Prepare separate stock solutions of tropisetron and this compound in a suitable organic solvent (e.g., methanol).
-
Spiking Solutions: Prepare working solutions by diluting the stock solutions with an appropriate solvent.
-
Quality Control (QC) Samples: Spike blank human plasma with the working solutions to obtain low and high concentration QC samples. The concentrations should be within the intended calibration range of the analytical method.
Freeze-Thaw Stability Assessment
-
Aliquot the low and high QC samples into separate polypropylene tubes.
-
Freeze the samples at -20°C or -70°C for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples at -20°C or -70°C for at least 12 hours.
-
Repeat this freeze-thaw cycle for a minimum of three cycles.
-
After the final thaw, process and analyze the samples using a validated bioanalytical method.
-
Compare the mean concentration of the freeze-thaw samples against freshly prepared QC samples. The mean concentration should be within ±15% of the nominal concentration.[4]
Short-Term (Bench-Top) Stability Assessment
-
Thaw frozen low and high QC samples at room temperature.
-
Keep the samples on the bench-top at room temperature for a specified period that reflects the expected sample handling time in the laboratory (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples.
-
Compare the mean concentration of the bench-top stability samples against freshly prepared QC samples. The mean concentration should be within ±15% of the nominal concentration.[4]
Long-Term Stability Assessment
-
Aliquot low and high QC samples and store them at the intended long-term storage temperature (e.g., -20°C or -70°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples.
-
Analyze the stored QC samples against a freshly prepared calibration curve and freshly prepared QC samples.
-
The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.[4]
Visualizations
Signaling Pathway of Tropisetron
Tropisetron primarily exerts its antiemetic effects by acting as a selective antagonist at the 5-hydroxytryptamine-3 (5-HT3) receptor.
Caption: Tropisetron's antiemetic signaling pathway.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of tropisetron and this compound in biological samples.
Caption: Workflow for bioanalytical stability testing.
References
- 1. Stability of refrigerated and frozen solutions of tropisetron in either polyvinylchloride or polyolefin infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compatibility of tropisetron with glass and plastics. Stability under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Simultaneous quantification of ondansetron and tariquidar in rat and human plasma using HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Tropisetron Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established bioanalytical methods for the quantification of Tropisetron in biological matrices. The objective is to offer a comparative overview of method performance, supported by experimental data from published literature, to aid researchers in selecting the most appropriate method for their specific study needs. This document summarizes key quantitative data in structured tables, details experimental protocols, and presents visual workflows and logical comparisons through diagrams.
Quantitative Performance of Tropisetron Bioanalytical Methods
The selection of a suitable bioanalytical method is critical for accurate pharmacokinetic, toxicokinetic, and clinical studies. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most predominantly reported techniques for Tropisetron analysis. The following tables summarize the performance characteristics of various published methods.
Table 1: Comparison of LC-MS/MS Methods for Tropisetron Analysis
| Parameter | Method 1 |
| Matrix | Human Plasma |
| Internal Standard | Diphenhydramine |
| Linearity Range | 0.100 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL |
| Intra-batch Precision (RSD) | < 6.0% |
| Inter-batch Precision (RSD) | < 6.0% |
| Intra-batch Accuracy (RE) | -0.5% to 0.2% |
| Inter-batch Accuracy (RE) | -0.5% to 0.2% |
| Recovery | Not Reported |
| Citation | [1] |
Table 2: Comparison of HPLC Methods for Tropisetron Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Rat Blood | Human Plasma |
| Internal Standard | Granisetron | Not Specified | Not Specified |
| Linearity Range | 0.075 - 25 ng/mL | 0.1 - 1 µg/mL | Not Specified |
| Lower Limit of Quantification (LLOQ) | 75 pg/mL (0.075 ng/mL) | 20 ng/mL | 1.25 ng/mL |
| Intra-assay Precision (CV) | < 6% | < 10% | 1.5% to 7.5% |
| Inter-assay Precision (CV) | < 6% | < 10% | 5.3% to 13.7% |
| Intra-assay Accuracy | < 6% | < 10% | Not Reported |
| Inter-assay Accuracy | < 6% | < 10% | Not Reported |
| Recovery | Not Reported | 49% to 53% | Not Reported |
| Citation | [2] | [3] | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summaries of the experimental protocols for the key methods cited in this guide.
LC-MS/MS Method Protocol
-
Sample Preparation: Tropisetron and the internal standard (Diphenhydramine) were extracted from alkalinized plasma samples using a liquid-liquid extraction (LLE) with a mixture of diethyl ether and dichloromethane (2:1, v/v)[1].
-
Chromatographic Separation: The separation was achieved on a Diamonsil C18 column (150 mm x 4.6 mm, 5 µm)[1]. The mobile phase consisted of methanol and water (80:20, v/v) containing 0.2% formic acid, delivered at a flow rate of 0.5 mL/min[1]. The total run time was 4.5 minutes[1].
-
Detection: Mass spectrometric detection was performed using an APCI interface in the positive ion mode, with selected reaction monitoring (SRM)[1].
HPLC with Fluorimetric Detection Method Protocol
-
Sample Preparation: Tropisetron was extracted from alkalinized plasma into tert-butylmethyl ether[2].
-
Chromatographic Separation: A Spherisorb CN 5 µm column (250 x 4 mm) was used for separation[2]. The mobile phase was a mixture of 50 mM ammonium acetate, acetonitrile, and methanol (20:70:10, v/v/v) with an apparent pH of 6.9[2]. The flow rate was 1 mL/min, and the column temperature was maintained at 30°C[2].
-
Detection: Fluorimetric detection was employed with excitation and emission wavelengths of 283 nm and 340 nm, respectively[2].
HPLC with UV Detection Method Protocol
-
Sample Preparation: The procedure involved a liquid-liquid extraction of human plasma with dichloromethane[4][5].
-
Chromatographic Separation: A reversed-phase HPLC method was used[4][5].
-
Detection: UV detection was performed to quantify the analytes[4].
Visualizing Methodologies
To further clarify the experimental processes and comparative logic, the following diagrams are provided.
References
- 1. Determination of tropisetron in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement and pharmacokinetic study of unbound tropisetron in rat blood by microdialysis with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of ondansetron and tropisetron in human plasma using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Performance Showdown: A Comparative Guide to LC-MS/MS Platforms for Tropisetron Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the accurate and sensitive quantification of pharmaceutical compounds is paramount. Tropisetron, a potent 5-HT3 receptor antagonist and α7-nicotinic acetylcholine receptor partial agonist, is a key therapeutic agent whose pharmacokinetic profile demands robust analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for such analyses, offering unparalleled sensitivity and selectivity. This guide provides an objective comparison of the performance of different LC-MS/MS platforms from leading manufacturers—Sciex, Waters, Agilent, and Thermo Fisher Scientific—for the analysis of Tropisetron and its analogs.
At a Glance: Performance Metrics of Leading LC-MS/MS Platforms
The following table summarizes key quantitative performance data for the analysis of Tropisetron and its structurally similar analog, Ondansetron, on various high-performance triple quadrupole mass spectrometers. Data has been compiled from published research and application notes to provide a comparative overview.
| Parameter | Sciex QTRAP 6500+ (for Ondansetron) | Waters Xevo TQ-S | Agilent 6400 Series | Thermo Scientific TSQ Quantis |
| Analyte | Ondansetron | Tropisetron (projected) | Tropisetron (projected) | Tropisetron (projected) |
| Lower Limit of Quantification (LLOQ) in Plasma | 0.25 ng/mL[1][2] | Expected to be in the low pg/mL to sub-ng/mL range | Expected to be in the sub-ng/mL range | Expected to be in the sub-ng/mL range |
| Linearity (Dynamic Range) | 0.25 - 350 ng/mL[1][2] | Wide dynamic range, typically 3-4 orders of magnitude | Wide dynamic range, typically 3-4 orders of magnitude | Wide dynamic range, typically 3-4 orders of magnitude |
| Precision (%RSD) | Inter-assay: 2.1 - 5.1%[3] | Typically <15% | Typically <15% | Typically <15% |
| Accuracy (%RE) | Inter-assay: 97.3 - 107.0%[3] | Typically within ±15% | Typically within ±15% | Typically within ±15% |
Deep Dive: Experimental Methodologies
Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for the analysis of Tropisetron and its analogs.
Sample Preparation: Liquid-Liquid Extraction
A common and effective method for extracting Tropisetron from a plasma matrix is liquid-liquid extraction (LLE).
-
To 200 µL of human plasma, add an appropriate volume of an internal standard (e.g., Diphenhydramine).
-
Alkalize the plasma sample with a small volume of a basic solution (e.g., 1M Sodium Hydroxide).
-
Add 1 mL of an organic extraction solvent mixture (e.g., diethyl ether-dichloromethane, 2:1, v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a small volume (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Parameters
Effective chromatographic separation is key to minimizing matrix effects and ensuring accurate quantification.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier (e.g., 0.2% formic acid). A typical mobile phase could be methanol:water (80:20, v/v) with 0.2% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Total Run Time: Approximately 4.5 minutes.
Mass Spectrometry (MS) Parameters
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
MRM Transitions:
-
Tropisetron: Precursor ion (Q1) m/z 285.2 → Product ion (Q3) m/z 146.1
-
Internal Standard (Diphenhydramine): Precursor ion (Q1) m/z 256.2 → Product ion (Q3) m/z 167.1
-
-
Key MS Settings (to be optimized for each platform):
-
Capillary/Spray Voltage: ~3.0-5.0 kV
-
Source Temperature: ~120-150°C
-
Desolvation/Gas Temperature: ~350-500°C
-
Collision Gas: Argon
-
Collision Energy: Optimized for each transition.
-
Visualizing the Mechanism: Tropisetron's Signaling Pathways
Tropisetron exerts its therapeutic effects through interaction with specific receptor signaling pathways. Its primary mechanism is the antagonism of the 5-HT3 receptor, which is crucial for its antiemetic properties. Additionally, it acts as a partial agonist at the α7-nicotinic acetylcholine receptor, a pathway implicated in cognitive function.
Caption: Tropisetron's dual mechanism of action on the 5-HT3 and α7-nACh receptors.
Workflow for LC-MS/MS Bioanalysis of Tropisetron
The following diagram illustrates a typical workflow for the quantitative bioanalysis of Tropisetron in plasma samples.
Caption: A streamlined workflow for the bioanalysis of Tropisetron from plasma to final report.
References
- 1. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid and sensitive LC-ESI-MS/MS method for ondansetron quantification in human plasma and its application in comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tropisetron-d5: A Guide for Laboratory Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of Tropisetron-d5, a deuterated internal standard used in research settings. The procedures outlined are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Assessment and Classification
This compound is an isotopically labeled version of Tropisetron, a potent serotonin 5-HT3 receptor antagonist. For disposal and safety purposes, it should be handled with the same precautions as its non-labeled parent compound, Tropisetron hydrochloride.
While the Safety Data Sheet (SDS) for this compound may not classify the substance as hazardous under the Globally Harmonized System (GHS), the SDS for the active parent compound, Tropisetron hydrochloride, provides critical hazard information.[1][2] The parent compound is classified as toxic if swallowed, may cause organ damage through prolonged exposure, and is very toxic to aquatic life with long-lasting effects.[2][3] Therefore, a conservative approach is mandatory, and This compound waste must be treated as hazardous pharmaceutical waste.
| Compound | CAS Number | GHS Hazard Classification | Key Hazards | Water Hazard Class |
| This compound | 1220284-86-5 | Not classified as hazardous[1] | Health=0, Fire=0, Reactivity=0 (HMIS)[1] | 1 (Slightly hazardous)[1] |
| Tropisetron (hydrochloride) | 105826-92-4 | Acute Toxicity 3 (Oral); STOT RE 2; Aquatic Acute 1; Aquatic Chronic 1[2][3] | Toxic if swallowed; Very toxic to aquatic life[2][3] | 3 (Extremely hazardous)[2] |
| Note: Due to the toxicological profile of the parent compound, all this compound waste should be managed according to the more stringent hazard classification of Tropisetron hydrochloride. |
Disposal Decision Workflow
The following diagram illustrates the proper workflow for managing and disposing of waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
Adherence to this protocol is essential for ensuring safety and regulatory compliance. All personnel handling pharmaceutical waste must be trained on these procedures.[4]
Step 1: Waste Characterization and Segregation
-
Classify: Treat all this compound, including expired material, unused quantities, and contaminated items, as hazardous pharmaceutical waste.
-
Segregate: Do not mix this compound waste with non-hazardous laboratory trash.[5] Keep it separate from other waste streams to prevent cross-contamination and ensure proper disposal.
Step 2: Containment
-
Solid Waste: Place unused or expired this compound solid, along with contaminated personal protective equipment (PPE) like gloves and weigh boats, into a dedicated, rigid, and sealable hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound or rinsate from contaminated glassware in a compatible, leak-proof hazardous aqueous waste container. Do not overfill containers.[6]
-
Sharps: Any needles or syringes used to handle this compound solutions must be disposed of in a designated sharps container suitable for hazardous chemical waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (Toxic, Environmental Hazard).[6]
Step 3: Storage
-
Store sealed waste containers in a designated, secure satellite accumulation area within or near the laboratory.
-
Ensure the storage area is away from drains and incompatible materials.
Step 4: Final Disposal
-
Prohibited Actions: DO NOT dispose of this compound down the drain or in the regular trash.[1][7] The parent compound is extremely hazardous to aquatic life, and sewering is a violation of environmental regulations.[2][4] The recommendation in the this compound SDS to dispose of small quantities with household waste is not applicable to a professional laboratory setting and should be disregarded.[1]
-
Contact EHS: Once the waste container is full or has reached its designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: Your EHS office will arrange for the collection and transport of the waste to a licensed hazardous waste management facility. The required method of disposal for this type of pharmaceutical waste is high-temperature incineration.[4][7][8]
Step 5: Decontamination and Empty Containers
-
Glassware: Thoroughly rinse any glassware that has come into contact with this compound three times with a suitable solvent (e.g., methanol or DMSO, followed by water). Collect the rinsate as hazardous aqueous waste.
-
Empty Stock Vials: An empty manufacturer's vial that held the pure compound should be managed as hazardous waste and placed in the solid hazardous waste container.[6]
Summary of Disposal Best Practices
| Do | Do Not |
| Treat all this compound waste as hazardous. | Do not dispose of in the regular trash. |
| Segregate from all other waste streams. | Do not pour down the sanitary sewer.[1][7] |
| Use designated, sealed, and clearly labeled hazardous waste containers.[6] | Do not mix with solvents or other reactive wastes unless instructed by EHS. |
| Contact your institutional EHS office for pickup and final disposal. | Do not attempt to neutralize or treat the chemical waste in the lab. |
| Train all users on these specific disposal procedures.[4] | Do not allow empty, un-rinsed containers to be discarded as normal trash. |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Tropisetron HCL|105826-92-4|MSDS [dcchemicals.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. danielshealth.com [danielshealth.com]
Comprehensive Safety and Handling Guide for Tropisetron-d5
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tropisetron-d5. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting. Given the limited specific safety data on the deuterated form, these recommendations also incorporate safety precautions for the non-deuterated and more extensively studied form, Tropisetron hydrochloride.
Hazard Identification and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound may not classify it as hazardous, the non-deuterated form, Tropisetron hydrochloride, is classified as toxic if swallowed and may cause organ damage through prolonged or repeated exposure.[1] It is also very toxic to aquatic life.[1] Therefore, it is prudent to handle this compound with a high degree of caution.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Change gloves frequently, especially if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory when handling the compound. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect street clothing. For procedures with a higher risk of splashes, a chemically resistant apron or gown is recommended. |
| Respiratory Protection | Not generally required for small quantities | If there is a risk of aerosolization or if handling large quantities, a fit-tested N95 respirator or a higher level of respiratory protection should be considered. Work in a well-ventilated area or a chemical fume hood. |
Operational Plan: Handling and Storage
2.1. Handling:
-
Engineering Controls: Whenever possible, handle this compound in a chemical fume hood to minimize inhalation exposure.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Weighing: For weighing, use an analytical balance within a ventilated enclosure or a powder containment hood to prevent the dispersion of the solid material.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
2.2. Storage:
-
Container: Keep the container tightly closed.
-
Conditions: Store in a cool, dry, and well-ventilated area. Protect from light.
-
Compatibility: Store away from strong oxidizing agents.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable decontaminating solution. For large spills, evacuate the area and follow your institution's emergency spill response procedures. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2]
-
Waste Categorization: Due to the toxicity of the non-deuterated form, it is recommended to treat this compound waste as hazardous pharmaceutical waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal Method: Do not dispose of down the drain or in the regular trash.[1] Arrange for disposal by a licensed professional waste disposal service.[3]
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
